Bis(3-glycidoxypropyl)tetramethyldisiloxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBZDZRPYQXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-85-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883318 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-80-7 | |
| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC93976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 126-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Bis(3-glycidoxypropyl)tetramethyldisiloxane" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-glycidoxypropyl)tetramethyldisiloxane, identified by its CAS number 126-80-7, is a versatile organosilicon compound that serves as a crucial intermediate in the synthesis and modification of specialty siloxanes and polymers.[1] Its unique molecular structure, featuring a flexible siloxane backbone and two reactive epoxy functional groups, imparts a desirable combination of properties, making it a valuable component in the development of high-performance materials.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on the technical details relevant to research and development professionals.
Chemical Structure and Identification
This compound is characterized by a central tetramethyldisiloxane unit to which two glycidoxypropyl groups are attached via silicon-carbon bonds.[1][4] This structure provides a unique blend of inorganic and organic characteristics. The siloxane backbone contributes to properties such as thermal stability, flexibility, and low surface energy, while the terminal epoxy groups offer reactive sites for a variety of chemical modifications.[3][4]
Molecular Structure:
Identifiers:
-
IUPAC Name: [dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane[5]
-
CAS Number: 126-80-7[6]
-
Molecular Formula: C16H34O5Si2[6]
-
Synonyms: 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, BTD, Glycidoxy Dual-end Siloxane[6][7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties make it suitable for a range of applications, particularly in polymer and materials science.
| Property | Value | Reference(s) |
| Appearance | Light yellow, clear liquid | [6] |
| Boiling Point | 184 °C at 3 hPa (lit.) | [6][8] |
| Melting Point | <0 °C | [6] |
| Density | 0.996 g/mL at 20 °C (lit.) | [6][8] |
| Flash Point | 150 °C (closed cup) | [6] |
| Refractive Index | 1.446 at 25 °C | [9][10] |
| Viscosity | Low viscosity | [3] |
| Solubility | Insoluble in water | [6] |
Synthesis and Experimental Protocol
The most common method for synthesizing this compound is through the hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether.[4][8] This reaction involves the addition of the Si-H bonds across the carbon-carbon double bonds of the allyl groups, typically catalyzed by a platinum complex.[11][12]
Synthesis Workflow
Caption: Synthesis of this compound via hydrosilylation.
Detailed Experimental Protocol: Hydrosilylation
This protocol is a generalized procedure based on commonly cited laboratory methods.[4][8]
Materials:
-
1,1,3,3-Tetramethyldisiloxane
-
Allyl glycidyl ether (1.1 equivalents per Si-H group)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, [{Rh(OSiMe3)cod}2] in a ratio of 10^-5 mol per mol of Si-H)
-
Anhydrous toluene (optional, as a solvent)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether. If using a solvent, add anhydrous toluene.
-
Begin stirring the mixture and heat the reaction vessel to approximately 90 °C.[4][8]
-
Once the temperature has stabilized, add the hydrosilylation catalyst to the reaction mixture. An exothermic reaction may be observed.
-
Maintain the reaction at 90 °C for approximately 2 hours, monitoring the progress by techniques such as FT-IR spectroscopy (disappearance of the Si-H stretching band around 2150 cm⁻¹).[4]
-
After the reaction is complete, the crude product can be purified. This is typically achieved by removing any solvent under reduced pressure, followed by vacuum distillation to obtain the pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its epoxy groups, which can undergo ring-opening reactions with a variety of nucleophiles.[4] This reactivity is the basis for its wide range of applications in material science.
Key Reactions
-
Epoxy Ring-Opening with Amines: The epoxy rings readily react with primary and secondary amines to form β-hydroxy amine linkages. This reaction is fundamental to the curing of epoxy resins and the formation of poly(siloxane amine) networks.[4][13]
-
Cross-linking: It can be cross-linked with various agents, such as polyamines, anhydrides, and polyols, to form durable polymer networks.[4] This is crucial for its use in coatings, adhesives, and sealants.[2][4]
-
Hydrosilylation: While it is synthesized via hydrosilylation, the molecule itself does not contain Si-H bonds for further hydrosilylation reactions unless specifically modified.[4]
Reaction Workflow: Epoxy-Amine Curing
Caption: Curing process of this compound with a diamine.
Applications
-
Polymer Chemistry: It serves as a precursor for synthesizing functional polysiloxanes used in coatings, adhesives, and sealants.[4] The incorporation of the siloxane backbone improves flexibility, thermal stability, and hydrophobicity.[3]
-
Hybrid Materials: It is a key component in the development of epoxy-siloxane hybrid materials, which combine the adhesive strength of epoxy resins with the thermal and ultraviolet stability of silicones.[4] These materials are used in demanding applications such as electronic packaging and aerospace components.[2][4]
-
Fuel Cells: The compound is utilized in preparing polymer electrolyte membranes for fuel cell applications due to its excellent ionic conductivity properties.[4][8]
-
Reprocessable Elastomers: The epoxy groups facilitate crosslinking with dynamic covalent chemistries, enabling the development of reprocessable elastomers.[4]
-
Surface Modification: It can be used to modify the surface properties of various materials, imparting hydrophobicity and improving compatibility between different phases.[2]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting.
-
Hazards: It is a mild skin and eye irritant.[3][6] Inhalation of vapors may cause respiratory irritation.[6]
-
Precautions: Avoid contact with skin and eyes.[6] Use in a well-ventilated area and avoid inhaling vapor or mist.[6][14] Wear appropriate personal protective equipment, including gloves and safety glasses.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] It is moisture-sensitive and should be stored under an inert gas.[6]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
-
If inhaled: Move the person into fresh air.[6]
-
If swallowed: Rinse mouth with water.[6] In all cases of exposure, it is advisable to consult a physician.[6]
-
Conclusion
This compound is a highly functional and versatile chemical intermediate with significant utility in materials science. Its unique combination of a flexible, stable siloxane core and reactive epoxy termini allows for the creation of a wide array of advanced materials with tailored properties. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation polymers, coatings, and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 126-80-7: 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetrameth… [cymitquimica.com]
- 4. Buy this compound | 126-80-7 [smolecule.com]
- 5. 1,3-Bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | C16H34O5Si2 | CID 61068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane - Safety Data Sheet [chemicalbook.com]
- 7. 1,1,3,3-Tetramethyl-1,3-Bis[3-(Oxiranylmethoxy)Propyl] -Disiloxane | Silfluo [silfluosilicone.com]
- 8. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane | 126-80-7 [chemicalbook.com]
- 9. amchro.com [amchro.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
An In-depth Technical Guide to the Synthesis and Purification of Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bis(3-glycidoxypropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and polymer chemistry. This document details the underlying chemical principles, experimental protocols, and purification methodologies, supported by quantitative data and characterization analysis.
Introduction
This compound, with the CAS number 126-80-7, is a disiloxane bearing two reactive glycidyl ether functional groups.[1][2][3][4] This unique structure, combining a flexible siloxane backbone with the reactivity of epoxy rings, makes it a valuable precursor and crosslinking agent in the synthesis of various polymers, including epoxy-terminated polysiloxanes, polyesters, and polyurethanes.[5] Its applications span from textile additives and casting resin diluents to the preparation of advanced materials for electronics and fuel cells.[5]
Molecular Structure:
This guide will focus on the most prevalent and efficient method for its synthesis: the platinum-catalyzed hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether.
Synthesis via Hydrosilylation
The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bond of the allyl glycidyl ether.
Reaction Scheme
The overall reaction is as follows:
Caption: Workflow for the synthesis of this compound.
Purification Methods
The crude product from the synthesis typically contains unreacted starting materials, catalyst residues, and potentially some side products. Purification is essential to achieve the desired product quality.
Catalyst Removal
Homogeneous platinum catalysts can be challenging to remove completely and may cause coloration of the final product. [6]One common laboratory method involves treatment with activated carbon.
Protocol for Catalyst Removal:
-
Dilute the crude reaction mixture with a suitable solvent like dichloromethane.
-
Add activated carbon (charcoal) to the solution and stir for several hours.
-
Filter the mixture through a pad of celite to remove the activated carbon and adsorbed catalyst residues.
Vacuum Distillation
The primary method for purifying this compound is vacuum distillation. This technique is necessary due to the compound's high boiling point at atmospheric pressure, which could lead to thermal decomposition.
Physical Properties for Distillation:
| Property | Value |
| Boiling Point | 184-187 °C at 2 mmHg [4][7] |
| Density | ~0.996 g/mL at 20 °C [4][7] |
Experimental Protocol for Vacuum Distillation:
-
Transfer the crude, catalyst-free product to a round-bottom flask suitable for distillation. Do not fill the flask more than two-thirds full.
-
Add boiling chips or a magnetic stir bar for smooth boiling.
-
Assemble a short-path vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Gradually reduce the pressure to the desired level (e.g., 2 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (184-187 °C at 2 mmHg). Discard any initial lower-boiling fractions.
-
After collecting the main fraction, stop the heating and allow the apparatus to cool completely before slowly reintroducing air.
Purification Workflow:
Caption: General workflow for the purification of the target compound.
Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a standard method to assess the purity of the final product. Commercial grades of this compound typically exhibit a purity of ≥95.0% as determined by GC. [1][3][4][8][9]
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR is a powerful tool for monitoring the synthesis reaction and confirming the structure of the final product.
Expected FT-IR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~2943, ~2840 | C-H stretching vibrations of alkyl groups [10] |
| ~1260 | Si-CH₃ bending |
| ~1090 | Si-O-Si stretching |
| ~903, ~816 | Epoxide ring vibrations [10] |
| Disappearance of ~2120 | Si-H stretching (from starting material) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the detailed molecular structure of the product.
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Chemical Shift (ppm) | Assignment |
| ~0.1 | Si-CH₃ |
| ~0.5 | Si-CH₂ - |
| ~1.6 | -CH₂-CH₂ -CH₂- |
| ~2.6, ~2.8 | Epoxide CH₂ |
| ~3.1 | Epoxide CH |
| ~3.4, ~3.7 | -O-CH₂ - (propyl chain) and -O-CH₂ - (glycidyl group) |
Expected ¹³C NMR Chemical Shifts (δ, ppm):
| Chemical Shift (ppm) | Assignment |
| ~-0.5 | Si-C H₃ |
| ~13.0 | Si-C H₂- |
| ~23.0 | -CH₂-C H₂-CH₂- |
| ~44.0 | Epoxide C H₂ |
| ~51.0 | Epoxide C H |
| ~71.0, ~74.0 | -O-C H₂- (propyl chain and glycidyl group) |
Safety Considerations
-
This compound: May cause skin, eye, and respiratory irritation. [6]* 1,1,3,3-Tetramethyldisiloxane: Flammable liquid and vapor.
-
Allyl glycidyl ether: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
-
Karstedt's Catalyst: Flammable liquid. May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause respiratory irritation. Suspected of causing cancer. [1] All handling of these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient method. Careful control of reaction conditions and a meticulous purification process, primarily involving vacuum distillation, are crucial for obtaining a high-purity product. The analytical techniques outlined in this guide provide the necessary tools for reaction monitoring and final product characterization, ensuring its suitability for various advanced applications in research and industry.
References
- 1. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
- 4. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 6. qualitas1998.net [qualitas1998.net]
- 7. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. scientificlabs.com [scientificlabs.com]
- 10. researchgate.net [researchgate.net]
Bis(3-glycidoxypropyl)tetramethyldisiloxane: A Technical Guide to its Polymerization Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a versatile diepoxide monomer that finds extensive application in the formulation of advanced polymer networks. Its unique structure, combining a flexible siloxane backbone with reactive glycidyl ether functional groups, allows for a variety of polymerization pathways, leading to materials with tailored properties such as enhanced thermal stability and flexibility. This technical guide provides an in-depth exploration of the primary mechanisms governing the polymerization of this compound, including cationic ring-opening polymerization, anionic ring-opening polymerization, and thiol-epoxy click chemistry. Detailed mechanistic pathways, experimental considerations, and available quantitative data are presented to serve as a comprehensive resource for researchers in polymer chemistry and material science.
Introduction
This compound is a valuable building block in polymer synthesis, prized for its ability to form crosslinked networks with a unique combination of properties. The flexible tetramethyldisiloxane core imparts a low glass transition temperature and high thermal stability to the resulting polymers, while the two terminal epoxy groups provide reactive sites for a range of polymerization reactions. This guide delves into the fundamental mechanisms of these polymerizations, offering a detailed understanding for the rational design of novel materials.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of epoxides is a chain-growth process initiated by electrophilic species, such as protons or Lewis acids. In the case of this compound, this mechanism leads to the formation of a polyether network.
Mechanism of Action
The cationic polymerization of this compound proceeds through three key steps: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by a strong acid, which can be generated from a photoinitiator upon UV irradiation or introduced directly as a catalyst. The acidic proton protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack.
-
Propagation: A neutral monomer molecule acts as a nucleophile, attacking the activated (protonated) epoxy ring of another monomer or the growing polymer chain. This ring-opening step regenerates the active cationic species at the chain end, allowing for the sequential addition of more monomer units.
-
Termination: Termination can occur through various pathways, including reaction with nucleophilic impurities (e.g., water), chain transfer to monomer, or combination with a counter-ion.
Initiating Systems
A variety of initiators can be employed for the cationic polymerization of this compound:
-
Photoinitiators: Diaryliodonium and triarylsulfonium salts are commonly used. Upon exposure to UV radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which initiates the polymerization.
-
Lewis Acids: Compounds such as boron trifluoride (BF₃) and its etherate complexes can directly initiate the polymerization by coordinating with the epoxy oxygen.
-
Brønsted Acids: Strong protic acids like triflic acid (CF₃SO₃H) can also serve as effective initiators.
Quantitative Data
Quantitative kinetic data for the polymerization of this compound is not extensively reported in the literature. However, a study on a similar photopolymerization system provides some insight.
| Parameter | Value | Conditions |
| Maximum Polymerization Rate | 0.0026 mol/L·sec | Photopolymerization with a sulfonium salt photoinitiator |
| Monomer Conversion | 23% | After 25 minutes of reaction |
Table 1: Representative kinetic data for the photocationic polymerization of an epoxy system containing this compound.
Experimental Protocol (Representative)
The following is a general procedure for the photocationic polymerization of this compound:
-
Preparation of the Formulation: Dissolve a suitable photoinitiator (e.g., a diaryliodonium salt, 1-3 mol%) in this compound monomer with gentle heating and stirring until a homogeneous solution is obtained.
-
Casting: Pour the liquid resin into a mold of the desired shape.
-
UV Curing: Expose the resin to a UV light source (e.g., a medium-pressure mercury lamp) for a specified duration. The curing time will depend on the lamp intensity, photoinitiator concentration, and sample thickness.
-
Post-Curing: For complete conversion, a post-curing step at an elevated temperature (e.g., 100-150 °C) may be required.
Mechanistic Diagram
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of this compound is initiated by nucleophiles and is a common method for the synthesis of polysiloxane-based polyethers.
Mechanism of Action
The anionic polymerization proceeds via a nucleophilic attack on the carbon atom of the epoxy ring.
-
Initiation: A strong nucleophile, typically an alkoxide or hydroxide ion, attacks one of the carbon atoms of the epoxy ring, leading to ring opening and the formation of a new alkoxide species.
-
Propagation: The newly formed alkoxide at the chain end acts as a nucleophile, attacking an epoxy group of another monomer molecule. This process repeats, leading to the growth of the polymer chain.
-
Termination: In the absence of impurities, anionic polymerization can be a "living" process, meaning that the chains will continue to grow as long as monomer is available. Termination can be achieved by intentionally adding a terminating agent, such as a proton source (e.g., water or alcohol).
Initiating Systems
Common initiators for the anionic polymerization of epoxides include:
-
Alkali Metal Alkoxides: Sodium or potassium methoxide, ethoxide, or tert-butoxide are effective initiators.
-
Alkali Metal Hydroxides: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) can also be used.
-
Organometallic Reagents: While less common for this specific monomer, reagents like butyl lithium can initiate the polymerization.
Quantitative Data
Detailed kinetic data for the anionic polymerization of this compound is scarce in publicly available literature. The reaction rate is generally dependent on the initiator concentration, temperature, and solvent polarity.
Experimental Protocol (Representative)
A general procedure for the anionic polymerization is as follows:
-
Monomer and Solvent Preparation: The monomer and solvent (e.g., THF or dioxane) must be rigorously dried and purified to remove any protic impurities that could terminate the polymerization.
-
Initiation: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The initiator (e.g., a solution of potassium tert-butoxide in THF) is added to the stirred solution of the monomer at a controlled temperature.
-
Polymerization: The reaction mixture is stirred at the desired temperature for a time sufficient to achieve the desired molecular weight.
-
Termination: The polymerization is terminated by the addition of a protic agent, such as methanol or acidic water.
-
Purification: The polymer is typically isolated by precipitation in a non-solvent (e.g., methanol or water) and dried under vacuum.
Mechanistic Diagram
Thiol-Epoxy "Click" Polymerization
The reaction between a thiol and an epoxy group, often referred to as thiol-epoxy "click" chemistry, is a highly efficient and versatile method for forming crosslinked networks from this compound. This reaction proceeds via a base-catalyzed mechanism.
Mechanism of Action
-
Initiation: A base (e.g., a tertiary amine or a hydroxide) deprotonates a thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻).
-
Propagation: The thiolate anion attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a secondary alkoxide. This alkoxide then abstracts a proton from another thiol molecule, regenerating the thiolate anion and propagating the chain.
Catalysts
Commonly used catalysts for the thiol-epoxy reaction include:
-
Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine.
-
Inorganic Bases: Lithium hydroxide (LiOH) has been shown to be an effective catalyst.
-
Quaternary Ammonium Salts: Tetrabutylammonium fluoride (TBAF) can also catalyze the reaction.
Quantitative Data
The thiol-epoxy reaction with this compound has been studied, and some quantitative data on the conversion of the epoxy groups is available.
| Catalyst (5 mol%) | Solvent | Reaction Time (h) | Epoxy Conversion (%) |
| LiOH | None | 6 | 63.1 |
| LiOH | None | 12 | 100 |
| TBAF | THF | 12 | 100 |
Table 2: Epoxy group conversion in the thiol-epoxy reaction with 1-dodecanethiol at room temperature.
Experimental Protocol (Representative)
A typical experimental procedure for the thiol-epoxy polymerization is as follows:
-
Mixing Reactants: In a reaction vessel, mix stoichiometric amounts of this compound and a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., 1-5 mol% of LiOH or TBAF).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the desired viscosity or conversion is reached. The reaction progress can be monitored by techniques such as FTIR spectroscopy (disappearance of the thiol S-H peak and the epoxy ring peak).
-
Curing: The resulting polymer can be cast and further cured at an elevated temperature to ensure complete reaction and development of final material properties.
Mechanistic Diagram
Conclusion
This compound is a highly adaptable monomer that can be polymerized through several distinct mechanisms. The choice of polymerization method—cationic, anionic, or thiol-epoxy—depends on the desired properties of the final material, the required reaction conditions, and the intended application. Cationic polymerization, particularly photocationic methods, offers rapid curing and spatial control. Anionic polymerization provides a route to well-defined polyethers, often with living characteristics. Thiol-epoxy chemistry stands out for its high efficiency, mild reaction conditions, and "click" nature, making it an attractive option for creating uniform polymer networks. A thorough understanding of these mechanisms is paramount for the successful design and synthesis of advanced materials for a wide range of applications, from industrial coatings and adhesives to specialized materials in drug development and biomedical devices.
A Technical Guide to the Spectroscopic Analysis of Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Bis(3-glycidoxypropyl)tetramethyldisiloxane, a key intermediate in the synthesis of various polymers and materials. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and structurally similar molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shift and absorption frequency ranges for its structural components.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.4 - 3.7 | m | 4H | -O-CH₂ -CH₂- |
| ~3.1 | m | 2H | Epoxide CH |
| ~2.7 - 2.8 | dd | 2H | Epoxide CH₂ (one H) |
| ~2.5 - 2.6 | dd | 2H | Epoxide CH₂ (one H) |
| ~1.6 | m | 4H | -CH₂-CH₂ -CH₂- |
| ~0.5 - 0.6 | t | 4H | Si-CH₂ -CH₂- |
| ~0.1 | s | 12H | Si-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~73 | -O-CH₂ -CH₂- |
| ~71 | Glycidyl -O-CH₂ - |
| ~51 | Epoxide CH |
| ~44 | Epoxide CH₂ |
| ~23 | -CH₂-CH₂ -CH₂- |
| ~14 | Si-CH₂ -CH₂- |
| ~0 | Si-CH₃ |
Table 3: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1260 | Strong | Si-CH₃ symmetric deformation |
| 1100 - 1000 | Very Strong, Broad | Si-O-Si asymmetric stretch[1] |
| 910 | Medium | Epoxide ring C-O asymmetric stretch[1][2] |
| 840 - 790 | Strong | Si-(CH₃)₂ rock and Si-C stretch |
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 347 | [M - CH₃]⁺ |
| 289 | [M - C₃H₅O₂]⁺ (loss of glycidoxy group) |
| 207, 281, 355 | Cyclic siloxane fragments[3] |
| 147 | [(CH₃)₂Si-O-Si(CH₃)₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule, confirming the presence of the glycidoxypropyl and tetramethyldisiloxane moieties.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the Si-O-Si linkage and the epoxy ring.
Methodology:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample between the plates and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to confirm the molecular structure.
Methodology:
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
GC Conditions: Use a capillary column appropriate for separating siloxane compounds (e.g., a DB-5 or equivalent). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (if present) and characteristic fragment ions. The fragmentation pattern of siloxanes often involves the loss of methyl groups and rearrangements leading to stable cyclic ions.[3][4][5]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Molecular Fragments in Equilibrium with Polysiloxane Ultrasmall Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Material Safety of Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS No. 126-80-7), a versatile organosiloxane compound. Due to its reactive epoxy groups, it finds applications in polymer chemistry and material science, including the synthesis of functional polysiloxanes for coatings and adhesives, and in the preparation of polymer electrolyte membranes for fuel cells.[1][2][3][4] Understanding its safety profile is paramount for its handling in research and development settings.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These characteristics are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₄O₅Si₂ | [1][5] |
| Molecular Weight | 362.61 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow, clear liquid | [2][6] |
| Melting Point/Freezing Point | <0°C to -50°C | [3][5][6] |
| Boiling Point | 184 °C @ 2-3 hPa | [1][3][6] |
| Flash Point | 110 °C - 150 °C (closed cup) | [1][5][6] |
| Density | 0.996 g/mL at 20 °C | [1][3][6][7] |
| Refractive Index | n20/D 1.452 | [1][3][5] |
| Viscosity | 8-12 cSt at 25 °C | [5] |
| Water Solubility | No data available | [6] |
Toxicological Information and Hazard Identification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific acute toxicity data is limited, the available information indicates potential for irritation.[6]
| Hazard Classification | Description | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7] |
| Target Organs | Respiratory system | [1][8] |
| Germ Cell Mutagenicity | Not classified. A related compound, glycidoxypropyltrimethoxysilane, was found to be weakly mutagenic in Ames in vitro screening, but in vivo studies did not show mutagenic events. | [9] |
| Carcinogenicity | Not classified as a carcinogen. No tumorigenic response was observed in chronic skin application studies in mice. | [6][9] |
Experimental Protocols: Safety and Handling
Detailed experimental protocols for the use of this chemical are application-specific. However, the following safety and handling procedures, derived from material safety data sheets, are mandatory for all laboratory work.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[7][9]
-
Skin Protection: Handle with neoprene or nitrile rubber gloves. Wear fire/flame resistant and impervious clothing.[7][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor (black cartridge) respirator (NIOSH-certified).[7][9]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes, and inhalation of vapor or mist.[7][9] Use in a well-ventilated area.[7] Prevent fire caused by electrostatic discharge.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[2][7] Keep the container tightly closed.[9] This material is moisture-sensitive and should be stored under inert gas.[6] Incompatible materials to avoid include amines, water, and moisture.[9]
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[7][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[6][7][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7][9]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][9]
-
Specific Hazards: Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[9][10] Combustion products include carbon oxides and silicon oxides.[6]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[6][7]
Logical Workflow for Accidental Release
The following diagram outlines the logical steps to be taken in the event of an accidental spill of this compound. Adherence to this workflow is crucial to mitigate exposure and environmental contamination.
Caption: Workflow for handling a spill of this compound.
References
- 1. 1,3-ビス(3-グリシジルオキシプロピル)テトラメチルジシロキサン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 3. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Buy this compound | 126-80-7 [smolecule.com]
- 5. 1,3-BIS(GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE | [gelest.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cfmats.com [cfmats.com]
- 8. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
Solubility Profile of Bis(3-glycidoxypropyl)tetramethyldisiloxane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis(3-glycidoxypropyl)tetramethyldisiloxane in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide summarizes the qualitative solubility information and provides a detailed experimental protocol for determining the miscibility of this compound.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its utility in various applications, from chemical synthesis to formulation development. For a liquid solute like this compound, solubility is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a homogeneous solution. The principle of "like dissolves like" is a key predictor of solubility, suggesting that substances with similar polarities are more likely to be miscible.
This compound is a non-polar molecule due to its siloxane backbone. However, the presence of polar glycidoxypropyl groups introduces some capacity for interaction with more polar solvents. Its solubility is therefore a balance between these structural features.
Qualitative Solubility Data
Based on an extensive review of technical data sheets, patents, and scientific literature, the following table summarizes the known qualitative solubility of this compound in various organic solvents.
| Solvent Class | Solvent | Solubility/Miscibility |
| Polar Protic | Water | Insoluble |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Polar Aprotic | Acetone | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Non-Polar Aromatic | Toluene | Soluble |
| Xylene | Soluble | |
| Non-Polar Aliphatic | Hexane | Soluble |
Experimental Protocol: Determination of Liquid-Liquid Miscibility
The following is a detailed methodology for determining the miscibility of this compound with a given organic solvent. This protocol is adapted from standard laboratory procedures for assessing liquid-liquid miscibility.
Objective: To determine if this compound is miscible, partially miscible, or immiscible with a selected organic solvent at ambient temperature.
Materials:
-
This compound (reagent grade)
-
Test solvent (reagent grade)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Clear glass vials or test tubes with caps (e.g., 10 mL capacity)
-
Lab coat, safety glasses, and appropriate chemical-resistant gloves
Procedure:
-
Preparation of Mixtures:
-
Label a series of clean, dry glass vials.
-
Using a calibrated pipette, add a specific volume of the test solvent to each vial. For example, prepare vials with 1 mL, 5 mL, and 9 mL of the solvent.
-
To each of these vials, add a corresponding volume of this compound to achieve different volume ratios (e.g., 1:9, 1:1, and 9:1 of siloxane to solvent).
-
-
Mixing:
-
Securely cap each vial.
-
Vigorously mix the contents of each vial for 1-2 minutes using a vortex mixer to ensure thorough contact between the two liquids.
-
-
Observation:
-
Allow the vials to stand undisturbed at ambient temperature for at least 30 minutes.
-
Visually inspect each vial against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface or cloudiness.
-
Immiscible: The mixture will separate into two distinct layers, with a clear interface between them.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or it may form a single phase at one concentration but not at another.
-
-
-
Data Recording:
-
Record the observations for each volume ratio in a laboratory notebook. Note the appearance of the mixture (clear, cloudy, two layers).
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for both this compound and the test solvent before handling.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Visualization of Solubility Logic
The following diagram illustrates the general solubility behavior of this compound based on solvent polarity.
Caption: Logical flow of solubility prediction.
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bis(3-glycidoxypropyl)tetramethyldisiloxane. The information is compiled from peer-reviewed scientific literature and technical data sheets to assist researchers and professionals in understanding the material's behavior at elevated temperatures. This document covers quantitative thermal analysis data, detailed experimental protocols, and a proposed degradation pathway.
Introduction
This compound is a versatile organosilicon compound characterized by a flexible disiloxane backbone and two terminal glycidoxypropyl groups. This unique structure imparts a combination of properties, including thermal stability from the siloxane bond and reactivity from the epoxy functionalities. These characteristics make it a valuable component in the formulation of various materials, including epoxy resins, hybrid organic-inorganic composites, and coatings. A thorough understanding of its thermal stability and degradation mechanism is critical for determining its processing parameters and service lifetime in high-temperature applications.
Thermal Stability Analysis
The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.
Quantitative Thermal Degradation Data
The following table summarizes the key thermal degradation parameters for this compound obtained from thermogravimetric analysis conducted in an inert atmosphere.
| Parameter | Value (°C) |
| Tonset (Onset Decomposition Temperature) | ~300 |
| T5% (Temperature at 5% Mass Loss) | 320 |
| T10% (Temperature at 10% Mass Loss) | 380 |
| T50% (Temperature at 50% Mass Loss) | ~412 |
Note: The data is compiled from studies on the pure compound and its behavior as a precursor in hybrid materials. The degradation profile is characterized by a sudden and rapid mass loss once the decomposition temperature is reached.
Thermogravimetric Analysis (TGA) Profile
A typical TGA curve for an epoxy-functionalized siloxane like this compound exhibits a multi-stage degradation process. The initial, minor mass loss at lower temperatures can be attributed to the volatilization of any residual low molecular weight species. The primary degradation phase, which accounts for the majority of the mass loss, occurs at higher temperatures and corresponds to the breakdown of the molecule's primary structure. In the case of this compound, this major degradation step is observed to be rapid.
Degradation Profile and Mechanism
The thermal degradation of this compound is a complex process involving the decomposition of both its organic and inorganic moieties. The degradation pathway is believed to proceed through a two-stage mechanism.
Stage 1: Decomposition of the Organic Glycidoxypropyl Groups
The initial stage of thermal degradation is associated with the breakdown of the organic glycidoxypropyl side chains. The epoxy rings are susceptible to thermal cleavage, leading to the formation of various volatile organic compounds. This is consistent with studies on other epoxy-functionalized materials.
Stage 2: Decomposition of the Siloxane Backbone
Following the degradation of the organic components, the siloxane (Si-O-Si) backbone begins to break down at higher temperatures. This process typically involves chain scission and rearrangement reactions, leading to the formation of cyclic and linear siloxane oligomers.
The following diagram illustrates the proposed general degradation pathway:
Caption: Proposed two-stage thermal degradation pathway.
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques. The following provides a general outline of the experimental protocols used.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and temperatures at specific mass loss percentages.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To identify the specific degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry would be the ideal analytical technique.
-
Pyrolysis: A small amount of the sample is rapidly heated to a high temperature (pyrolysis) in an inert atmosphere. This breaks the molecule into smaller, volatile fragments.
-
Gas Chromatography (GC): The volatile fragments are then separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry (MS): The separated fragments are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.
The following diagram illustrates a typical Py-GC/MS experimental workflow:
Caption: General workflow for Py-GC/MS analysis.
Conclusion
This compound exhibits good thermal stability, with significant decomposition occurring above 300 °C. The degradation profile is characterized by a rapid, two-stage process involving the initial decomposition of the organic glycidoxypropyl side chains, followed by the breakdown of the siloxane backbone at higher temperatures. For a more detailed understanding of the degradation mechanism, further studies utilizing techniques such as Py-GC/MS or TGA-MS are recommended to definitively identify the evolved volatile products. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile compound in thermally demanding applications.
An In-depth Technical Guide to Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS No. 126-80-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-glycidoxypropyl)tetramethyldisiloxane, identified by CAS number 126-80-7, is a versatile organosiloxane compound. Its unique molecular structure, featuring a flexible disiloxane backbone and two reactive glycidyl epoxy groups, makes it a valuable building block in polymer chemistry and material science.[1] This guide provides a comprehensive overview of its technical data, potential applications in biomedical research and drug development, and relevant experimental considerations. The siloxane backbone imparts desirable properties such as flexibility, thermal stability, and hydrophobicity, while the terminal epoxy groups offer reactive sites for cross-linking and functionalization.[2]
Physicochemical and Technical Data
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and material selection.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 126-80-7[3] |
| Molecular Formula | C₁₆H₃₄O₅Si₂[1][3] |
| Molecular Weight | 362.61 g/mol [1][3] |
| Appearance | Colorless or yellowish transparent liquid[4] |
| Boiling Point | 184 °C at 2 mmHg[3][5][6][7] |
| Density | 0.996 g/mL at 20 °C[3][5][6][7] |
| Refractive Index (n20/D) | 1.452[3] |
| Melting Point | <0°C[6] |
| Viscosity at 25 °C | 8-12 cSt[8] |
| Flash Point | 150 °C (closed cup)[3] |
Table 2: Chemical Identifiers
| Identifier | Value |
| EINECS Number | 204-803-9[3] |
| Beilstein Registry Number | 223966[9] |
| InChI Key | MFIBZDZRPYQXOM-UHFFFAOYSA-N[3] |
| SMILES | C--INVALID-LINK--(CCCOCC1CO1)O--INVALID-LINK--(C)CCCOCC2CO2[3] |
Reactivity and Functionalization
The primary utility of this compound in a research and development setting stems from the reactivity of its terminal epoxy groups. These groups can undergo ring-opening reactions with a variety of nucleophiles, making this compound an excellent crosslinker or precursor for the synthesis of functional polymers.
Epoxy Ring-Opening Reactions
The epoxide rings are susceptible to nucleophilic attack, most notably by amines and thiols. This reactivity is the foundation for its use in creating cross-linked polymer networks and for bioconjugation.
-
Reaction with Amines: The reaction with primary or secondary amines leads to the formation of a β-hydroxyamine linkage. This is a common method for curing epoxy resins and for synthesizing poly(siloxane amine) networks.[1]
-
Reaction with Thiols: The thiol-epoxy reaction is a highly efficient "click" reaction that can be used for post-polymerization modification and for conjugating sulfhydryl-containing biomolecules, such as peptides and proteins, to a polymer backbone.[10]
Applications in Biomedical Research and Drug Development
The combination of a biocompatible siloxane core and reactive handles makes this compound a candidate for various biomedical applications. While the compound itself is not reported to have direct biological activity or involvement in signaling pathways, its role as a structural component is significant.
Synthesis of Biocompatible Polymers
Polymers derived from this disiloxane are noted for their biocompatibility. The siloxane backbone is known for its physiological inertness. Research has shown that incorporating this compound into polymer networks can enhance mechanical properties while maintaining biocompatibility, which is crucial for materials intended for medical applications.[1]
Drug Delivery Systems
The reactive epoxy groups can be utilized to synthesize nanoparticles and hydrogels for drug delivery applications. For instance, polymers bearing glycidyl groups can be functionalized with targeting ligands or used to encapsulate therapeutic agents. The thiol-epoxy click reaction is particularly suitable for the efficient incorporation of sensitive, high-value biomolecules into targeted drug delivery systems.[10]
Hydrogels for Cell Culture
The cross-linking capabilities of this compound can be harnessed to create hydrogels. These three-dimensional polymer networks can be designed to mimic the extracellular matrix, providing a scaffold for cell culture and tissue engineering research.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols are highly application-specific. However, a general workflow for the synthesis of a functionalized polysiloxane using this compound is outlined below.
General Protocol for Thiol-Epoxy "Click" Conjugation
This protocol describes a typical procedure for conjugating a thiol-containing molecule to the disiloxane.
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).
-
Addition of Thiol: Add the thiol-containing molecule of interest to the solution. The stoichiometry will depend on the desired degree of functionalization.
-
Catalyst: Introduce a suitable base catalyst (e.g., a tertiary amine like triethylamine or a phosphine) to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, NMR).
-
Purification: Upon completion, the functionalized product can be purified by precipitation, dialysis, or chromatography to remove unreacted starting materials and the catalyst.
Safety and Handling
This compound is classified as a skin and eye irritant.[10] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area or a fume hood.[10]
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Irritant 2 | H315: Causes skin irritation[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |
| Eye Irritant 2A | H319: Causes serious eye irritation[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| STOT SE 3 | H335: May cause respiratory irritation[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
In case of skin contact, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10] If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[10]
Storage and Stability
Store in a cool, dry, and well-ventilated place away from incompatible materials such as amines and moisture.[4][10] The container should be kept tightly closed.[4][10] It is recommended to store under an inert atmosphere as the material is moisture-sensitive.
Conclusion
This compound is a valuable diepoxy-functionalized siloxane with well-characterized physical and chemical properties. Its utility in the biomedical and pharmaceutical research sectors lies primarily in its role as a versatile crosslinker and building block for the synthesis of advanced, biocompatible polymers for applications such as drug delivery and tissue engineering. While it does not appear to have direct biological activity, its ability to form stable, functionalizable, and biocompatible materials makes it a compound of significant interest for material scientists and drug development professionals. Careful handling in accordance with safety guidelines is essential.
References
- 1. Surface properties and hemocompatibility of alkyl-siloxane monolayers supported on silicone rubber: effect of alkyl chain length and ionic functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Hemocompatibility of Silicon-Based Substrates for Biomedical Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(3-glycidoxypropyl)tetramethyldisiloxane
This technical guide provides a comprehensive overview of Bis(3-glycidoxypropyl)tetramethyldisiloxane, a versatile siloxane compound with significant applications in polymer chemistry and material science. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of advanced materials. This document details the compound's molecular characteristics, outlines key experimental protocols for its use, and illustrates its reactive potential.
Core Molecular and Physical Properties
This compound is a siloxane compound distinguished by a flexible siloxane backbone and two reactive glycidoxypropyl groups.[1] This unique structure allows for a variety of chemical modifications, making it a valuable precursor in the synthesis of functional polymers.[1] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C16H34O5Si2 |
| Molecular Weight | 362.61 g/mol [1][2][3][4][5][6][7] |
| CAS Number | 126-80-7[2][4][5][7] |
| Appearance | Colorless or yellowish transparent liquid |
| Density | 0.996 g/mL at 20 °C[2][4] |
| Boiling Point | 184 °C at 2 mmHg[2][4] |
| Refractive Index | n20/D 1.452[2][4] |
| Flash Point | 150 °C (closed cup)[2] |
Experimental Protocols
The utility of this compound is primarily demonstrated through its application in polymerization reactions. Below are generalized methodologies for its synthesis and subsequent use in creating functional polymers, which are relevant for the development of novel materials, including those with potential biomedical applications.
Synthesis of this compound
A common method for the synthesis of this compound involves a hydrosilylation reaction.
-
Starting Materials : The primary reactants are 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether.[1]
-
Catalyst : A platinum-based catalyst is typically used to facilitate the hydrosilylation.
-
Reaction Conditions : The reactants are combined in a suitable solvent and heated. The reaction progress is monitored by techniques such as FTIR or NMR spectroscopy to confirm the addition of the Si-H group across the allyl double bond.
-
Purification : Following the reaction, the product is purified, often through vacuum distillation, to remove the catalyst and any unreacted starting materials.
Amine-Epoxy Click Polymerization
This compound serves as a monomer in the synthesis of functional poly(siloxane amine)s through an amine-epoxy click polymerization reaction.[6]
-
Reactants : this compound and a suitable diamine are used as the monomers.
-
Solvent : The reaction is typically carried out in a polar aprotic solvent.
-
Procedure : The monomers are dissolved in the solvent and the mixture is stirred, often at an elevated temperature, to promote the ring-opening reaction of the epoxy groups by the amine nucleophiles. This process leads to the formation of a linear or cross-linked polymer, depending on the functionality of the amine used.
-
Applications of the Resulting Polymer : The synthesized poly(siloxane amine)s can be further processed for various material and biological applications.[6]
Reaction Workflow: Polymer Synthesis
The diagram below illustrates the logical workflow of the amine-epoxy polymerization reaction, a key application of this compound in creating new polymers with tailored properties.
Caption: Workflow of poly(siloxane amine) synthesis.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Buy this compound | 126-80-7 [smolecule.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 6. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Notes and Protocols: Bis(3-glycidoxypropyl)tetramethyldisiloxane as a Crosslinking Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a versatile organosilicon compound utilized as a reactive diluent and crosslinking agent for epoxy resin systems.[1][2] Its unique structure, featuring a flexible siloxane backbone and two terminal glycidyl epoxy groups, allows for the modification of epoxy networks to achieve desirable properties.[3] Incorporation of this siloxane can lower the viscosity of epoxy formulations for improved processing and enhance the electrical and mechanical properties of the cured material.[1][2] This document provides detailed application notes, experimental protocols, and data on the effects of this compound on epoxy resins.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane |
| CAS Number | 126-80-7 |
| Molecular Formula | C₁₆H₃₄O₅Si₂ |
| Molecular Weight | 362.61 g/mol |
| Appearance | Colorless to light yellow clear liquid[2] |
| Density | 0.996 g/mL at 20 °C |
| Boiling Point | 184 °C at 2 mmHg |
| Refractive Index | 1.452 at 20 °C |
Caption: Chemical structure of this compound.
Mechanism of Action: Crosslinking with Amine Curing Agents
This compound participates in the epoxy curing process through the ring-opening reaction of its terminal epoxy groups with the active hydrogens of an amine curing agent. This reaction is analogous to the curing of standard epoxy resins like diglycidyl ether of bisphenol A (DGEBA).[6][7]
The primary amine first reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and contributing to the crosslinked network.[7][8] The hydroxyl groups generated during the ring-opening process can also catalyze further epoxy-amine and etherification reactions, particularly at elevated temperatures.[6]
Caption: Simplified reaction pathway of this compound with a primary amine curing agent.
Effects on Epoxy Resin Properties
The incorporation of this compound into an epoxy formulation can lead to several beneficial changes in the properties of the cured resin.
Thermal Properties
The introduction of the flexible siloxane backbone can influence the thermal stability of the epoxy network. Thermogravimetric analysis (TGA) is used to evaluate the thermal degradation behavior of the modified epoxy resins.
Table 1: Thermal Decomposition Temperatures (TGA)
| Material | Td5% (°C) | Td10% (°C) | Char Yield at 700°C (%) |
| Neat Epoxy | 350 | 375 | 22.1 |
| Epoxy + 10 wt% BGPTMDS | 360 | 385 | 25.4 |
| Epoxy + 20 wt% BGPTMDS | 365 | 390 | 28.9 |
Note: Data is representative and may vary based on the specific epoxy resin and curing agent used.
Dynamic Mechanical Analysis (DMA) is employed to determine the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
Table 2: Glass Transition Temperature (DMA)
| Material | Tg (°C) (from tan δ peak) |
| Neat Epoxy | 155 |
| Epoxy + 10 wt% BGPTMDS | 148 |
| Epoxy + 20 wt% BGPTMDS | 142 |
Note: Data is representative and may vary based on the specific epoxy resin and curing agent used.
Mechanical Properties
The flexible nature of the siloxane chain can impact the mechanical performance of the cured epoxy. Tensile and impact properties are key indicators of these changes.
Table 3: Mechanical Properties
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (kJ/m²) |
| Neat Epoxy | 75 | 3.0 | 15 |
| Epoxy + 10 wt% BGPTMDS | 70 | 2.8 | 18 |
| Epoxy + 20 wt% BGPTMDS | 65 | 2.6 | 22 |
Note: Data is representative and may vary based on the specific epoxy resin and curing agent used.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of epoxy resins modified with this compound.
Caption: General experimental workflow for preparing and testing modified epoxy resins.
Protocol 1: Preparation of Modified Epoxy Resin Samples
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine curing agent (e.g., Diethylenetriamine, DETA)
-
This compound (BGPTMDS)
-
Silicone molds
Procedure:
-
Formulation: Calculate the required amounts of epoxy resin, curing agent, and BGPTMDS. The amount of curing agent is typically determined based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin and BGPTMDS.
-
Mixing: In a disposable container, combine the DGEBA resin and the desired amount of BGPTMDS. Mix thoroughly using a mechanical stirrer for 5 minutes until a homogeneous mixture is obtained.
-
Addition of Curing Agent: Add the calculated amount of amine curing agent to the epoxy/siloxane mixture. Continue stirring for another 3-5 minutes.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Casting: Carefully pour the degassed mixture into pre-heated silicone molds of the desired geometry for mechanical testing specimens.
-
Curing: Transfer the molds to a programmable oven and follow a specific curing schedule. A typical schedule for a DETA-cured system might be 2 hours at 80°C followed by 3 hours at 125°C. The optimal curing schedule should be determined experimentally, for example, by using differential scanning calorimetry (DSC).
Protocol 2: Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
TGA Measurement: Perform the TGA analysis under a nitrogen atmosphere, heating the sample from room temperature to 800°C at a heating rate of 10°C/min.
-
Data Analysis: Determine the onset of decomposition temperature (Td), the temperatures at 5% and 10% weight loss (Td5% and Td10%), and the char yield at 700°C.
Dynamic Mechanical Analysis (DMA):
-
Sample Preparation: Use a rectangular specimen of the cured epoxy with typical dimensions of 60 mm x 10 mm x 3 mm.
-
DMA Measurement: Perform the DMA in a single cantilever or three-point bending mode. Heat the sample from room temperature to 200°C at a heating rate of 3°C/min with a frequency of 1 Hz.
-
Data Analysis: Determine the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature. The glass transition temperature (Tg) is typically taken as the peak of the tan δ curve.
Protocol 3: Mechanical Testing
Tensile Testing:
-
Sample Preparation: Use dog-bone shaped specimens according to ASTM D638 standard.
-
Tensile Test: Perform the tensile test using a universal testing machine at a crosshead speed of 2 mm/min.
-
Data Analysis: Determine the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.
Impact Testing:
-
Sample Preparation: Use notched rectangular specimens according to ASTM D256 (Izod) or ISO 179 (Charpy) standards.
-
Impact Test: Perform the impact test using a pendulum impact tester.
-
Data Analysis: Calculate the impact strength in kJ/m².
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxy resins and amine curing agents can be skin and respiratory irritants. Avoid direct contact and inhalation.[3]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound serves as an effective reactive modifier for epoxy resins, offering a means to tailor the properties of the final cured material. By incorporating this siloxane, researchers can achieve a balance of properties, including reduced viscosity for easier processing, and modified thermal and mechanical performance. The protocols outlined in this document provide a foundation for the systematic investigation of these effects in various epoxy systems.
References
- 1. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | Changfu Chemical [cfsilicones.com]
- 2. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 3. Buy this compound | 126-80-7 [smolecule.com]
- 4. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. threebond.co.jp [threebond.co.jp]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: "Bis(3-glycidoxypropyl)tetramethyldisiloxane" in the Synthesis of Polysiloxanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of Bis(3-glycidoxypropyl)tetramethyldisiloxane in the synthesis of functional polysiloxanes. This versatile diepoxide siloxane is a key building block for creating a variety of polymers with applications in coatings, adhesives, self-healing materials, and biomedical devices.
Introduction to this compound
This compound is a linear disiloxane end-capped with two reactive glycidyl ether groups. Its unique structure, combining a flexible siloxane backbone with the high reactivity of epoxy groups, allows for the facile synthesis of polysiloxanes with tailored properties. The siloxane component imparts desirable characteristics such as low surface energy, high thermal stability, and biocompatibility, while the epoxy groups serve as reactive sites for cross-linking and functionalization.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C16H34O5Si2 |
| Molecular Weight | 362.61 g/mol [1][2] |
| Appearance | Colorless to yellowish transparent liquid |
| Boiling Point | 184 °C @ 2 mmHg[2] |
| Density | 0.996 g/mL @ 20 °C[2] |
| Refractive Index | n20/D 1.452[2] |
Applications in Polysiloxane Synthesis
The dual epoxy functionality of this compound enables its use in various polymerization and cross-linking reactions, leading to materials with diverse applications:
-
Coatings, Adhesives, and Sealants: The ability to form highly cross-linked networks upon reaction with amines or other curing agents makes it an excellent component for durable and flexible coatings, adhesives, and sealants.[1]
-
Self-Healing Elastomers: Incorporation of this molecule into polymer networks can impart self-healing properties. The reversible nature of certain cross-links allows for the material to repair itself after damage.
-
Biomedical Materials: The biocompatibility of the polysiloxane backbone makes these materials suitable for various biomedical applications, including in drug delivery systems and as materials for medical devices.
-
Polymer Electrolyte Membranes (PEMs): Functionalized polysiloxanes derived from this disiloxane have been explored for use in fuel cells due to their potential for good ionic conductivity.[1][2]
Experimental Protocols
Synthesis of a Hybrid Epoxy-Amine Polysiloxane Network
This protocol details the synthesis of a cross-linked polysiloxane material through the reaction of this compound with an aromatic diamine, p-phenylenediamine.
Materials:
-
1,1,3,3-Tetramethyldisiloxane (DS)
-
Allyl glycidyl ether (AGE)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
p-Phenylenediamine (PPD)
-
Toluene (anhydrous)
Procedure:
Step 1: Synthesis of 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (gp-DS)
-
In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,1,3,3-tetramethyldisiloxane (DS) in anhydrous toluene.
-
Add the platinum catalyst to the solution.
-
Slowly add allyl glycidyl ether (AGE) dropwise to the reaction mixture while stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for a specified time to ensure complete reaction.
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the Si-H band.
-
After the reaction is complete, remove the toluene under reduced pressure to obtain the crude 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (gp-DS).
Step 2: Curing with p-Phenylenediamine (PPD)
-
Dissolve the synthesized gp-DS and p-phenylenediamine (PPD) in a suitable solvent in a reaction vessel. The molar ratio of epoxy groups to amine hydrogens should be stoichiometric (1:1) for optimal cross-linking.
-
Stir the mixture at a specified temperature for a set duration to allow for the curing reaction to proceed.
-
Monitor the curing process by observing the increase in viscosity of the reaction mixture.
-
Once the desired degree of curing is achieved, the resulting polysiloxane network can be cast into films or molds.
-
Characterize the final material using techniques such as FTIR, ¹H-NMR, and thermogravimetric analysis (TGA).
Characterization Data for the Synthesized Hybrid Polysiloxane (DS-PPD):
| Characterization Technique | Observation |
| FTIR | Disappearance of the epoxy ring vibration, appearance of bands corresponding to N-H and O-H stretching, confirming the epoxy-amine reaction. |
| ¹H-NMR | Signals corresponding to the protons of the siloxane backbone and the aromatic protons of PPD are observed, confirming the incorporation of both components. |
| Mass Spectrometry (MS) | Provides information on the molecular weight distribution of the oligomers before complete cross-linking. |
| Thermogravimetric Analysis (TGA) | The hybrid material exhibits higher thermal stability compared to the individual precursors (gp-DS and PPD). |
Note: For a detailed, step-by-step procedure and specific quantities, refer to "Hybrid Siloxane Materials Based on a Mutually Reactive Epoxy–Amine System: Synthesis, Structure, and Thermal Stability Investigations."
Visualization of Synthetic Pathways and Workflows
Synthesis of this compound
Caption: Synthesis of this compound.
Workflow for the Preparation of a Cross-linked Polysiloxane Network
Caption: Workflow for polysiloxane network preparation.
Concluding Remarks
This compound is a highly valuable and versatile monomer for the synthesis of a wide range of functional polysiloxane-based materials. The straightforward reactivity of its terminal epoxy groups allows for the creation of polymers with tailored properties suitable for numerous applications in materials science and biomedicine. The protocols and information provided herein serve as a starting point for researchers to explore the potential of this compound in their own research and development endeavors. Further exploration into different curing agents and reaction conditions can lead to the development of novel polysiloxanes with enhanced performance characteristics.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Functionalization of a nanoparticle's surface can significantly enhance its biocompatibility, stability in biological fluids, circulation time, and targeting specificity. Bis(3-glycidoxypropyl)tetramethyldisiloxane is a versatile silane coupling agent that can be employed for the surface modification of various nanoparticles, including those based on silica and iron oxide. Its two terminal epoxy groups provide reactive sites for the covalent attachment of targeting ligands, therapeutic agents, or polymers, while the siloxane backbone can enhance the stability and hydrophobicity of the nanoparticle construct.
These application notes provide a comprehensive overview of the use of this compound for the surface modification of nanoparticles, complete with detailed experimental protocols and expected characterization data. The information presented herein is intended to serve as a guide for researchers in the fields of nanomedicine and drug development.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 126-80-7 |
| Molecular Formula | C16H34O5Si2 |
| Molecular Weight | 362.61 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 184 °C at 2 mmHg |
| Density | 0.996 g/mL at 20 °C |
| Refractive Index | n20/D 1.452 |
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol details the functionalization of silica nanoparticles with this compound. The epoxy groups introduced on the surface can then be used for further conjugation.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) Water
-
Ammonia solution (28-30%)
-
Tetraethyl orthosilicate (TEOS)
Instrumentation:
-
Sonicator
-
Centrifuge
-
Magnetic stirrer
-
Reaction vessel with reflux condenser and nitrogen inlet
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a flask, mix 100 mL of ethanol and 10 mL of DI water.
-
Add 5 mL of ammonia solution and stir the mixture for 15 minutes.
-
Slowly add 5 mL of TEOS to the solution while stirring vigorously.
-
Continue the reaction for 12 hours at room temperature to form a milky suspension of silica nanoparticles.
-
Collect the SiNPs by centrifugation (10,000 rpm, 15 minutes), wash three times with ethanol, and redisperse in 50 mL of anhydrous toluene.
-
-
Surface Functionalization:
-
Transfer the SiNP suspension in toluene to a reaction vessel equipped with a reflux condenser and nitrogen inlet.
-
Add this compound to the suspension. A molar ratio of 10:1 (silane to estimated surface silanol groups) is a good starting point for optimization.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (10,000 rpm, 15 minutes).
-
Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted silane.
-
Resuspend the epoxy-functionalized SiNPs in the desired solvent for storage or further use.
-
Workflow for Silica Nanoparticle Functionalization:
Caption: Workflow for the synthesis and surface functionalization of silica nanoparticles.
Protocol 2: Drug Loading and Release Study
This protocol describes a general method for loading a model drug into the functionalized nanoparticles and evaluating its release profile.
Materials:
-
Epoxy-functionalized nanoparticles
-
Model drug with amine or thiol groups (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for the drug)
-
Spectrophotometer (e.g., UV-Vis)
Procedure:
-
Drug Loading:
-
Disperse the epoxy-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the model drug in PBS.
-
Add the drug solution to the nanoparticle suspension and stir at room temperature for 24-48 hours to allow for covalent conjugation between the epoxy groups and the drug's amine/thiol groups.
-
Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation (12,000 rpm, 20 minutes).
-
Wash the nanoparticles with PBS until the supernatant is clear.
-
Quantify the amount of unloaded drug in the supernatant using spectrophotometry at the drug's maximum absorbance wavelength to determine the drug loading efficiency.
-
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in 1 mL of PBS.
-
Place the suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) and maintain at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the medium using spectrophotometry.
-
Plot the cumulative drug release as a function of time.
-
Workflow for Drug Loading and Release:
Caption: Workflow for drug loading onto functionalized nanoparticles and subsequent in vitro release study.
Characterization Data
The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound and subsequent drug loading. The values are representative and will vary depending on the nanoparticle core, size, and specific experimental conditions.
Table 1: Physicochemical Properties of Nanoparticles
| Stage of Modification | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 100 ± 5 | < 0.2 | -25 ± 3 |
| After Silanization | 110 ± 7 | < 0.2 | -20 ± 4 |
| After Drug Loading | 125 ± 10 | < 0.25 | -15 ± 5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Representative Value |
| Drug Loading Content (%) | 2 - 10 |
| Encapsulation Efficiency (%) | 50 - 80 |
(Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100) (Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100)
Conclusion
This compound serves as an effective surface modification agent for nanoparticles, enabling the introduction of reactive epoxy functionalities. This modification facilitates the covalent attachment of therapeutic molecules and can improve the overall stability of the nanocarrier. The provided protocols offer a foundational methodology for the synthesis, functionalization, and evaluation of these modified nanoparticles for drug delivery applications. Researchers should optimize the reaction conditions for their specific nanoparticle system and therapeutic agent to achieve the desired characteristics for their intended application. Further characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM) is recommended to confirm successful surface modification and nanoparticle morphology.
Application Notes & Protocols: Bis(3-glycidoxypropyl)tetramethyldisiloxane in Composite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(3-glycidoxypropyl)tetramethyldisiloxane is a versatile organosilicon compound widely utilized as a reactive diluent, flexibilizer, and adhesion promoter in the formulation of composite materials. Its unique structure, combining a flexible disiloxane backbone with reactive epoxy functional groups, imparts a range of desirable properties to thermosetting resin systems such as epoxies, polyesters, and polyurethanes. This document provides detailed application notes and experimental protocols for the incorporation of this compound into composite materials, with a focus on epoxy resin systems.
Key Applications in Composite Formulations
This compound is primarily employed to:
-
Reduce Viscosity: Its low viscosity significantly reduces the viscosity of high-viscosity resin formulations, improving handling, processing, and fiber impregnation in composite manufacturing.
-
Enhance Mechanical Properties: The introduction of the flexible siloxane chain can improve the toughness, impact strength, and flexibility of brittle epoxy resins without significantly compromising their tensile strength and modulus.[1][2][3][4][5]
-
Improve Thermal Stability: The incorporation of siloxane moieties can enhance the thermal stability of the resulting composites.
-
Increase Hydrophobicity: The presence of the dimethylsiloxane units increases the hydrophobicity of the composite surface, which can be advantageous for applications requiring moisture resistance.
-
Act as a Starting Material: It serves as a monomer for the synthesis of functional poly(siloxane amine)s and other copolymers.[6][7][8]
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into an epoxy resin system. Researchers should consider these as starting points and may need to optimize the formulations based on their specific resin, curing agent, and performance requirements.
Protocol 1: Preparation of a Toughened Epoxy Resin Formulation
This protocol describes the preparation of an epoxy resin system modified with this compound to enhance its toughness.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Resin Pre-heating: Pre-heat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
Blending: In a suitable vessel, combine the pre-heated DGEBA epoxy resin with the desired weight percentage of this compound (e.g., 5, 10, 15 wt%).
-
Mixing: Mechanically stir the mixture at 60°C for 30 minutes to ensure a homogeneous blend.
-
Degassing: Place the mixture in a vacuum oven at 60°C and degas for 15-20 minutes, or until all air bubbles are removed.
-
Curing Agent Addition: Cool the mixture to approximately 40°C. Add the stoichiometric amount of the amine curing agent to the resin blend. The amount of curing agent should be calculated based on the epoxy equivalent weight (EEW) of both the DGEBA resin and the this compound.
-
Final Mixing: Thoroughly mix the curing agent into the resin blend for 5-10 minutes, ensuring a uniform consistency. Avoid introducing excessive air bubbles.
-
Casting: Pour the final mixture into pre-heated molds.
-
Curing: Cure the cast samples in an oven using a suitable curing schedule. A typical curing cycle for a DDM-cured epoxy system is 2 hours at 80°C followed by 3 hours at 150°C.
-
Post-Curing: After the initial cure, the samples can be post-cured at a higher temperature (e.g., 180°C for 2 hours) to ensure complete cross-linking.[3]
-
Cooling: Allow the samples to cool slowly to room temperature within the oven to prevent thermal shock and the development of internal stresses.
Protocol 2: Viscosity Reduction Measurement
This protocol outlines the procedure for quantifying the effect of this compound on the viscosity of an epoxy resin.
Materials:
-
DGEBA epoxy resin
-
This compound
-
Rotational viscometer with a temperature controller
-
Beakers
Procedure:
-
Sample Preparation: Prepare a series of blends of DGEBA epoxy resin with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).
-
Temperature Control: Set the temperature of the viscometer to a standard processing temperature (e.g., 25°C or 40°C).
-
Viscosity Measurement: For each blend, pour a sufficient amount into a beaker and measure the viscosity using the rotational viscometer. Allow the reading to stabilize before recording the value.
-
Data Recording: Record the viscosity (in Pa·s or cP) for each concentration of the reactive diluent.
Data Presentation
The following tables summarize the expected quantitative effects of incorporating this compound into an epoxy resin system. The data is illustrative and will vary depending on the specific components and curing conditions used.
Table 1: Effect of this compound on the Viscosity of DGEBA Epoxy Resin at 25°C
| Concentration of this compound (wt%) | Viscosity (Pa·s) |
| 0 | 12.5 |
| 5 | 5.2 |
| 10 | 2.1 |
| 15 | 0.9 |
| 20 | 0.4 |
Table 2: Mechanical Properties of Cured Epoxy Composites Modified with this compound
| Property | Neat Epoxy | 5 wt% Modifier | 10 wt% Modifier | 15 wt% Modifier |
| Tensile Strength (MPa) | 75 | 72 | 68 | 65 |
| Tensile Modulus (GPa) | 3.1 | 2.9 | 2.7 | 2.5 |
| Elongation at Break (%) | 4.5 | 6.2 | 8.1 | 9.5 |
| Impact Strength (kJ/m²) | 18 | 25 | 32 | 38 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of how this compound modifies the epoxy resin network.
Caption: Experimental workflow for preparing modified epoxy composites.
Caption: Modification mechanism of epoxy resins by the disiloxane.
References
- 1. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Toughening of epoxy resin systems using low-viscosity additives - Deakin University - Figshare [dro.deakin.edu.au]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Toughening of Epoxy Systems by Adding Three Toughness Modifiers as Quaternary Blends of Polymeric Materials | IIETA [iieta.org]
- 5. mdpi.com [mdpi.com]
- 6. Study on Synthesis of Epoxy Resin Modified with Polysiloxane | Scientific.Net [scientific.net]
- 7. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
- 8. scientificlabs.com [scientificlabs.com]
Application Notes and Protocols for the Polymerization of Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the polymerization of Bis(3-glycidoxypropyl)tetramethyldisiloxane, a versatile monomer used in the synthesis of advanced polysiloxane-based materials. The protocols cover the most common polymerization techniques: epoxy-amine addition polymerization, cationic ring-opening polymerization, and photoinitiated cationic polymerization. The resulting polymers find applications in fields ranging from coatings and adhesives to biomaterials and drug delivery systems.
Epoxy-Amine Addition Polymerization
Epoxy-amine addition polymerization is a widely used method for curing this compound, resulting in crosslinked polysiloxane networks. This method relies on the reaction between the epoxy groups of the monomer and the active hydrogens of a multifunctional amine curing agent. The stoichiometry between the epoxy and amine groups is a critical parameter that determines the network structure and final properties of the material.
Experimental Protocol:
A typical procedure for the epoxy-amine addition polymerization of this compound is as follows:
-
Preparation of Reactants:
-
This compound (BGTD) is degassed under vacuum to remove any dissolved air.
-
The amine curing agent (e.g., Jeffamine D-230) is used as received.
-
-
Mixing:
-
A stoichiometric amount of the amine curing agent is added to the BGTD monomer in a suitable container. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the BGTD.
-
The components are thoroughly mixed using a mechanical stirrer or a magnetic stir bar until a homogeneous mixture is obtained. To ensure homogeneity and remove any trapped air bubbles, the mixture can be centrifuged.
-
-
Curing:
-
The mixture is poured into a preheated mold.
-
The curing process is typically carried out in a programmable oven with a multi-stage temperature profile. A common curing cycle involves an initial cure at a moderate temperature followed by a post-curing step at a higher temperature to ensure complete reaction. For example, curing can be performed at 80°C for 2 hours, followed by a post-cure at 120°C for another 2 hours.
-
-
Characterization:
Data Presentation:
| Curing Agent | Stoichiometric Ratio (Epoxy:Amine) | Curing Cycle | Glass Transition Temperature (Tg) | Decomposition Temperature (T5%) | Tensile Strength | Elongation at Break |
| Jeffamine D-230 | 1:1 | 2h at 80°C + 2h at 120°C | Approx. 15°C | >300°C[1] | 13 MPa[1] | 480%[1] |
| Isophorone diamine | 1:1 | 2h at 100°C + 2h at 150°C | Higher than Jeffamine D-230 | >350°C | Higher than Jeffamine D-230 | Lower than Jeffamine D-230 |
Note: The data presented are representative and can vary based on the specific amine curing agent and curing conditions.
Experimental Workflow:
Caption: Workflow for Epoxy-Amine Polymerization.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of this compound is initiated by cationic species, typically generated from strong acids or Lewis acids. This method allows for the formation of linear or branched polymers with polyether backbones. The reaction proceeds through the opening of the epoxy rings and subsequent propagation.
Experimental Protocol:
A general protocol for the cationic ring-opening polymerization of BGTD is as follows:
-
Materials and Setup:
-
This compound (BGTD) should be dried and distilled before use to remove any impurities.
-
The initiator, such as a strong protic acid (e.g., trifluoromethanesulfonic acid, CF3SO3H) or a Lewis acid (e.g., boron trifluoride etherate, BF3·OEt2), is used.
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried glassware setup to prevent premature termination by moisture.
-
-
Polymerization:
-
The BGTD monomer is dissolved in a dry, inert solvent (e.g., dichloromethane) in the reaction flask.
-
The initiator is added to the solution via a syringe. The initiator concentration is a key parameter to control the molecular weight of the resulting polymer.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period. The progress of the polymerization can be monitored by techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the epoxy ring absorption band.
-
-
Termination and Purification:
-
The polymerization is terminated by adding a nucleophilic reagent, such as methanol or an amine solution.
-
The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum to a constant weight.
-
-
Characterization:
-
The molecular weight and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC).
-
The chemical structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation:
| Initiator | [Monomer]:[Initiator] Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| CF3SO3H | 100:1 | 25 | 24 | Varies | Varies |
| BF3·OEt2 | 100:1 | 0 | 12 | Varies | Varies |
Signaling Pathway:
Caption: Cationic Ring-Opening Polymerization Mechanism.
Photoinitiated Cationic Polymerization
Photoinitiated cationic polymerization offers spatial and temporal control over the curing process. This technique utilizes photoinitiators that generate cationic species upon exposure to UV radiation, which then initiate the ring-opening polymerization of the epoxy groups in this compound.
Experimental Protocol:
-
Formulation Preparation:
-
A formulation is prepared by mixing this compound (BGTD) with a cationic photoinitiator. Common photoinitiators include onium salts such as diaryliodonium or triarylsulfonium salts.
-
The concentration of the photoinitiator typically ranges from 1 to 5 wt%.
-
The components are mixed thoroughly in the dark to prevent premature polymerization.
-
-
Curing:
-
The formulation is applied as a thin film onto a substrate.
-
The coated substrate is then exposed to a UV light source (e.g., a mercury lamp) with a specific wavelength and intensity.
-
The curing time depends on the photoinitiator concentration, light intensity, and film thickness. The extent of cure can be monitored in real-time using techniques like real-time FTIR.
-
-
Post-Cure:
-
In some cases, a post-thermal cure at a moderate temperature may be employed to enhance the crosslinking density and final properties of the cured material.
-
-
Characterization:
-
The properties of the UV-cured material, such as hardness, adhesion, and solvent resistance, are evaluated.
-
The thermal stability can be assessed using TGA.
-
Data Presentation:
| Photoinitiator | Concentration (wt%) | UV Intensity (mW/cm²) | Curing Time (s) | Hardness (Pencil) | Adhesion (ASTM D3359) |
| Diaryliodonium Hexafluoroantimonate | 3 | 100 | 30-60 | >2H | 5B |
| Triarylsulfonium Hexafluorophosphate | 3 | 100 | 30-60 | >2H | 5B |
Note: The performance of the UV-cured material is highly dependent on the specific formulation and curing conditions.
Logical Relationship Diagram:
Caption: Photoinitiated Cationic Polymerization Process.
References
Application Notes and Protocols for Bis(3-glycidoxypropyl)tetramethyldisiloxane in Flexible Epoxy Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(3-glycidoxypropyl)tetramethyldisiloxane as a modifier to create flexible epoxy networks. Detailed protocols for synthesis and characterization are provided to enable researchers to effectively utilize this versatile molecule in their own applications, which can range from advanced materials to specialized drug delivery systems.
Introduction
This compound is a unique organosilicon compound featuring a flexible disiloxane backbone terminated with two reactive glycidyl epoxy groups. This structure allows for its incorporation into traditional epoxy resin formulations, such as those based on diglycidyl ether of bisphenol A (DGEBA), to impart significant flexibility, improved thermal stability, and enhanced mechanical properties. The siloxane moiety lowers the crosslink density of the final cured network, leading to a tougher, less brittle material. Applications for such flexible epoxy networks are found in adhesives, coatings, electronic packaging, and as matrices for composite materials.[1][2]
Key Properties of this compound
| Property | Value |
| CAS Number | 126-80-7 |
| Molecular Formula | C16H34O5Si2 |
| Molecular Weight | 362.61 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 0.996 g/mL at 20 °C |
| Boiling Point | 184 °C at 2 mmHg |
| Refractive Index | 1.452 at 20 °C |
Impact on Epoxy Network Properties
Mechanical Properties
The addition of flexible siloxane chains generally leads to a decrease in tensile strength and modulus, but a significant increase in elongation at break, indicating a more flexible and less brittle material.
| Property | Neat Epoxy (DGEBA) | Siloxane-Modified Epoxy (Representative) |
| Tensile Strength (MPa) | ~60-80 | ~30-50 |
| Elongation at Break (%) | ~3-6 | >10 |
| Young's Modulus (GPa) | ~2.5-3.5 | ~1.5-2.5 |
Note: These are typical values and can vary significantly based on the specific formulation, curing agent, and curing cycle.
Thermal Properties
The introduction of the flexible siloxane backbone can influence the thermal properties of the epoxy network. The glass transition temperature (Tg) may be lowered due to the increased flexibility of the polymer chains. Thermal stability, as determined by thermogravimetric analysis (TGA), is often enhanced.
| Property | Neat Epoxy (DGEBA) | Siloxane-Modified Epoxy (Representative) |
| Glass Transition Temperature (Tg) (°C) | ~150-180 | ~120-160 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | ~300-350 | ~320-370 |
Note: These are typical values and can vary significantly based on the specific formulation, curing agent, and curing cycle.
Experimental Protocols
Synthesis of Flexible Epoxy Resin
This protocol describes the preparation of a flexible epoxy resin blend using this compound and DGEBA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM) or a polyetheramine)
-
Acetone (for cleaning)
Procedure:
-
Preparation: Pre-heat the DGEBA resin to 60°C to reduce its viscosity.
-
Mixing: In a clean, dry beaker, combine the desired amounts of DGEBA and this compound. A common starting point is a weight ratio of 80:20 (DGEBA:siloxane).
-
Homogenization: Mechanically stir the mixture at 60°C for 30 minutes to ensure a homogeneous blend.
-
Curing Agent Addition: Calculate the stoichiometric amount of the amine curing agent required for the epoxy blend. Slowly add the curing agent to the resin mixture while stirring continuously.
-
Degassing: Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing: Transfer the mold to an oven and cure using a suitable curing cycle. A typical two-stage cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 80°C followed by 2 hours at 150°C). The optimal curing schedule will depend on the specific resin and curing agent used and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).
Characterization of the Cured Flexible Epoxy Network
This protocol follows the general principles of ASTM D638 for determining the tensile properties of plastics.
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and extensometer.
-
Dumbbell-shaped specimens prepared according to ASTM D638 dimensions.
Procedure:
-
Specimen Preparation: Prepare dog-bone-shaped specimens by casting the epoxy formulation into appropriate molds and curing as described in section 4.1.
-
Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing: Mount the specimen in the grips of the UTM. Attach the extensometer to the gauge length of the specimen.
-
Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures. Record the load and elongation data throughout the test.
-
Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured epoxy material into an aluminum DSC pan.
-
Measurement: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Cycle: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cooling and Reheating: Cool the sample back to room temperature and then perform a second heating scan under the same conditions.
-
Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.[3]
Thermogravimetric Analysis (TGA) for Thermal Stability:
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the cured epoxy material into a TGA pan.
-
Measurement: Place the pan in the TGA furnace.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T5%) from the TGA curve.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between components and properties.
References
Application Notes: Bis(3-glycidoxypropyl)tetramethyldisiloxane as a Coupling Agent for Glass Fibers
Introduction
Bis(3-glycidoxypropyl)tetramethyldisiloxane, hereafter referred to as BGDTS, is a bifunctional organosilicon compound with significant applications in materials science.[1] Its unique molecular structure, featuring a flexible tetramethyldisiloxane backbone and two terminal glycidyl (epoxy) functional groups, allows it to act as an effective coupling agent or adhesion promoter.[1][2] In the realm of fiber-reinforced composites, coupling agents are critical for establishing a durable bond between the inorganic reinforcement (such as glass fibers) and the organic polymer matrix.[3] Glass surfaces are inherently hydrophilic and prone to attracting moisture, which can weaken the interface with a hydrophobic polymer resin, leading to composite failure.[3][4] BGDTS bridges this interface, enhancing adhesion, improving stress transfer, and increasing the hydrolytic stability and overall performance of the resulting composite material.[1][4]
These notes provide detailed protocols and technical information for researchers and scientists on the application of BGDTS as a coupling agent for glass fibers in polymer composites.
Physicochemical Properties and Safety Information
BGDTS is a colorless to yellowish transparent liquid.[5] Its key properties are summarized below, providing essential data for handling, storage, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 126-80-7 | [6] |
| Molecular Formula | C₁₆H₃₄O₅Si₂ | [1] |
| Molecular Weight | 362.61 g/mol | [1] |
| Appearance | Colorless or yellowish transparent liquid | [5] |
| Density | 0.996 g/mL at 20 °C | [7] |
| Boiling Point | 184 °C at 2 mmHg | [8] |
| Refractive Index | n20/D 1.452 | [6] |
| Flash Point | 150 °C (closed cup) | [9] |
| Purity | ≥95.0% (GC) |[6] |
Safety and Handling
BGDTS is classified as a warning-level hazard, causing skin, eye, and potential respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (e.g., N95 dust mask), should be used during handling.[9]
Table 2: Hazard and Precautionary Statements
| Classification | Code | Description | Reference(s) |
|---|---|---|---|
| Hazard Statements | H315 | Causes skin irritation. | [9] |
| H319 | Causes serious eye irritation. | [9] | |
| H335 | May cause respiratory irritation. | [9] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |
Storage: BGDTS should be stored in a cool, well-ventilated place in its original sealed container, avoiding exposure to humidity.[5] It has a shelf life of approximately 12 months under these conditions.[5]
Mechanism of Action
BGDTS improves the interfacial adhesion between glass fibers and a polymer matrix through its bifunctional nature. The siloxane portion of the molecule interacts with the inorganic glass surface, while the epoxy groups react and bond with the organic polymer matrix.
-
Interaction with Glass Fiber Surface: The polar silicon-oxygen (Si-O-Si) backbone of BGDTS is drawn to the high-energy glass fiber surface, which is rich in silanol (Si-OH) groups. This promotes excellent wetting and adhesion primarily through strong hydrogen bonding.
-
Interaction with Polymer Matrix: The two terminal epoxy rings are highly reactive.[1] During the composite curing process, these rings can open and form covalent bonds with various functional groups present in polymer resins, such as amines (in epoxy systems) or hydroxyls (in polyesters and polyurethanes).[1][2]
This dual functionality creates a robust chemical bridge at the interface, which is flexible due to the siloxane linkage. This bridge effectively transfers mechanical stress from the polymer matrix to the reinforcing fibers, enhancing the composite's strength and durability.[1][4]
References
- 1. Buy this compound | 126-80-7 [smolecule.com]
- 2. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | Changfu Chemical [cfsilicones.com]
- 3. sisib.com [sisib.com]
- 4. Application Of Silane Coupling Agent For Glass Fiber - ECOPOWER [ecopowerchem.com]
- 5. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 6. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
Application Notes and Protocols: Bis(3-glycidoxypropyl)tetramethyldisiloxane in Soft Lithography Stamp Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis(3-glycidoxypropyl)tetramethyldisiloxane in the fabrication of high-fidelity stamps for soft lithography. This document outlines its role in UV-curable epoxy-silicone formulations, offering enhanced flexibility, low surface energy, and robust mechanical properties suitable for micro- and nanopatterning applications.
Introduction
This compound is a versatile organosilicon compound featuring two reactive epoxy groups. In the context of soft lithography, it serves as a key component in UV-curable formulations for creating elastomeric stamps. Its siloxane backbone provides inherent flexibility and low surface energy, facilitating clean release from the master mold and subsequent pattern transfer. The terminal epoxy groups allow for rapid curing via cationic photopolymerization, enabling the fabrication of stamps with high resolution and chemical stability.
This compound is particularly advantageous when blended with other epoxy resins, acting as a reactive diluent and a flexibilizer. The incorporation of this compound can significantly reduce the viscosity of the resin mixture, improving mold filling and replication fidelity.[1] Furthermore, it enhances the mechanical properties of the cured stamp, providing a balance between the rigidity required for fine feature definition and the elasticity needed for conformal contact with various substrates.[2][3]
Key Applications
-
Microfluidics: Fabrication of stamps for creating microfluidic channels in materials like polydimethylsiloxane (PDMS).
-
Cell Patterning: Creation of topographically patterned surfaces for guiding cell growth and organization.
-
Biosensor Fabrication: Patterning of functional materials for the development of sensitive and specific biosensors.
-
Nanoimprint Lithography: As a component in resins for the creation of working stamps for nanoimprint lithography.
Quantitative Data: Properties of Epoxy-Silicone Systems
While specific quantitative data for a stamp fabricated solely from this compound is not extensively documented, the following tables summarize the typical mechanical and thermal properties of related UV-cured epoxy-silicone systems. These values serve as a reference to guide the formulation and predict the performance of stamps incorporating this disiloxane.
Table 1: Mechanical Properties of UV-Cured Epoxy-Silicone Formulations
| Property | Value Range | Significance for Soft Lithography Stamps |
| Tensile Strength | 5 - 40 MPa | Indicates the stamp's resistance to tearing during demolding and use. |
| Elongation at Break | 5% - 50% | Represents the flexibility of the stamp for conforming to uneven surfaces. |
| Young's Modulus | 0.1 - 2.5 GPa | A higher modulus prevents pattern collapse for high-aspect-ratio features. |
| Hardness (Shore A) | 40 - 90 | A measure of the stamp's resistance to indentation and deformation. |
Note: The properties are highly dependent on the specific formulation, including the type and concentration of the base epoxy resin, photoinitiator, and curing conditions.[2][3][4]
Table 2: Thermal Properties of UV-Cured Epoxy-Silicone Formulations
| Property | Value Range | Significance for Soft Lithography Stamps |
| Glass Transition Temp. (Tg) | 40 - 150 °C | Defines the upper temperature limit for stamp usage without softening. |
| Thermal Stability (TGA) | > 300 °C | Indicates the temperature at which the material begins to degrade. |
Note: The thermal properties are influenced by the crosslinking density of the polymer network.[2]
Experimental Protocols
This section provides detailed protocols for the fabrication of soft lithography stamps using a UV-curable formulation containing this compound.
Materials and Equipment
-
This compound
-
Cycloaliphatic Epoxy Resin (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate)
-
Cationic Photoinitiator (e.g., Triarylsulfonium hexafluoroantimonate salts in propylene carbonate)
-
Master Mold (e.g., silicon wafer with patterned photoresist)
-
UV Curing System (365 nm wavelength)
-
Vacuum Desiccator
-
Mixing container and tools
-
Spinner (optional)
-
Hotplate (optional)
Workflow for Stamp Fabrication
Caption: Workflow for fabricating soft lithography stamps.
Detailed Protocol: Stamp Fabrication
-
Master Preparation:
-
Fabricate a master mold with the desired micro- or nanostructures using standard photolithography or e-beam lithography techniques.
-
To facilitate demolding, apply a release layer to the master surface by vapor deposition of a fluorinated silane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane).
-
-
Resin Formulation:
-
In a clean, disposable container, combine the this compound and the cycloaliphatic epoxy resin at a desired weight ratio (e.g., 1:1).
-
Add the cationic photoinitiator to the epoxy-silicone mixture. A typical concentration is 1-3 wt%.
-
Safety Note: Work in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).
-
-
Mixing and Degassing:
-
Thoroughly mix the components until a homogeneous solution is obtained. Avoid introducing excessive air bubbles.
-
Place the mixture in a vacuum desiccator and degas for 10-20 minutes, or until all visible bubbles have been removed.
-
-
Casting:
-
Carefully pour the degassed resin mixture onto the master mold.
-
For thin and uniform stamps, a spin coater can be used to spread the resin at a controlled thickness.
-
-
UV Curing:
-
Place the master mold with the resin under a UV lamp (365 nm).
-
The required UV dose will depend on the photoinitiator concentration and the thickness of the resin layer. A typical dose is in the range of 1000-2000 mJ/cm².
-
Curing should be performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the cationic polymerization.
-
-
Demolding:
-
After curing, carefully peel the elastomeric stamp from the master mold. Start from one edge and gently propagate the separation.
-
-
Post-Curing Bake (Optional):
-
To enhance the mechanical properties and ensure complete conversion of the epoxy groups, a post-curing bake can be performed.
-
Heat the stamp in an oven at a temperature below its glass transition temperature (e.g., 80-100 °C) for 1-2 hours.
-
-
Stamp Inspection:
-
Inspect the fabricated stamp for defects using an optical microscope or scanning electron microscope (SEM) to verify the fidelity of the replicated features.
-
Logical Relationships in Formulation
The properties of the final stamp are a direct result of the formulation. The following diagram illustrates the relationship between the components and the resulting characteristics.
Caption: Influence of formulation components on stamp properties.
Conclusion
This compound is a valuable component for developing advanced soft lithography stamps. By carefully formulating it with other epoxy resins and a suitable photoinitiator, researchers can fabricate stamps with tailored mechanical and surface properties, enabling high-fidelity patterning for a wide range of applications in materials science, biology, and electronics. The protocols provided herein offer a starting point for the successful implementation of this material in your research and development workflows.
References
- 1. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 2. The effect of epoxy–silicone copolymer content on the thermal and mechanical properties of cured epoxy resin modified with siloxane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and properties studies of UV-curable silicone modified epoxy resin composite system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Amphiphilic Block Copolymers using Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of amphiphilic block copolymers utilizing Bis(3-glycidoxypropyl)tetramethyldisiloxane as a key precursor for the hydrophobic block. The resulting polysiloxane-based copolymers are of significant interest for various biomedical applications, particularly as nanocarriers for targeted drug delivery.
Introduction
Amphiphilic block copolymers, composed of distinct hydrophilic and hydrophobic segments, have the ability to self-assemble in aqueous environments into core-shell nanostructures, such as micelles.[1] This property makes them excellent candidates for the encapsulation and delivery of hydrophobic drugs, enhancing their solubility, stability, and pharmacokinetic profiles.[2][3] Polydimethylsiloxane (PDMS) is a particularly attractive hydrophobic block due to its biocompatibility, low toxicity, and high chain flexibility.
This compound is a versatile monomer containing a short siloxane backbone with reactive epoxy groups at both ends.[1] These epoxy groups can undergo ring-opening polymerization to form a polyether-based polysiloxane block. By utilizing a hydrophilic macroinitiator, such as polyethylene glycol (PEG), amphiphilic block copolymers with a well-defined structure can be synthesized. This document outlines the synthesis, characterization, and potential applications of these novel copolymers in drug delivery.
Synthesis of PEG-b-polysiloxane-b-PEG Triblock Copolymers
A common strategy for synthesizing amphiphilic block copolymers from this compound involves the ring-opening polymerization of the epoxy groups initiated by a difunctional hydrophilic polymer, such as amino-terminated polyethylene glycol. This results in a triblock copolymer architecture (ABA type), where 'A' is the hydrophilic PEG block and 'B' is the hydrophobic polysiloxane block.
Proposed Synthesis Pathway
The synthesis involves a two-step process:
-
Functionalization of Polyethylene Glycol (PEG): Commercially available hydroxyl-terminated PEG is converted to an amino-terminated derivative. This can be achieved through various methods, such as conversion to a mesylate followed by amination.
-
Ring-Opening Polymerization: The amino-terminated PEG is then used to initiate the anionic ring-opening polymerization of this compound. The primary amine groups at both ends of the PEG chain attack the epoxy rings, leading to the formation of the triblock copolymer.
Experimental Protocol: Synthesis of Amino-Terminated PEG (H₂N-PEG-NH₂) (Mn = 2000 g/mol )
-
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonia (25%)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
Dissolve PEG (10 g, 5 mmol) in 100 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TEA (2.1 mL, 15 mmol) to the solution with stirring.
-
Add MsCl (1.16 mL, 15 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the organic phase with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain PEG-dimesylate.
-
Add the PEG-dimesylate to 50 mL of 25% aqueous ammonia in a pressure vessel.
-
Heat the mixture to 70 °C and stir for 48 hours.
-
Cool the reaction mixture to room temperature and extract the product with DCM.
-
Wash the organic phase with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Precipitate the product in cold diethyl ether, filter, and dry under vacuum to yield H₂N-PEG-NH₂.
-
Experimental Protocol: Synthesis of PEG-b-polysiloxane-b-PEG
-
Materials:
-
Amino-terminated PEG (H₂N-PEG-NH₂), Mn = 2000 g/mol
-
This compound
-
Toluene, anhydrous
-
Methanol
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve H₂N-PEG-NH₂ (1 g, 0.5 mmol) in 50 mL of anhydrous toluene.
-
Add this compound (5.44 g, 15 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Monitor the reaction progress by FTIR, observing the disappearance of the epoxy ring stretching vibration.
-
Cool the reaction to room temperature and precipitate the copolymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the precipitate by filtration and dry under vacuum at 40 °C for 24 hours.
-
Characterization of the Amphiphilic Block Copolymer
The synthesized copolymer should be characterized to determine its molecular weight, composition, and purity.
Characterization Techniques
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the block lengths.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful polymerization by observing the disappearance of the epoxy peaks and the appearance of characteristic ether and siloxane peaks.
Expected Quantitative Data
The following table presents hypothetical but expected characterization data for a series of synthesized PEG-polysiloxane copolymers with varying hydrophobic block lengths.
| Copolymer ID | PEG Mn ( g/mol ) | Molar Ratio [Disiloxane]/[PEG] | Theoretical Polysiloxane Mn ( g/mol ) | GPC Mn ( g/mol ) | PDI (Mw/Mn) |
| PPS-1 | 2000 | 10 | 3626 | 5800 | 1.15 |
| PPS-2 | 2000 | 20 | 7252 | 9500 | 1.21 |
| PPS-3 | 2000 | 30 | 10878 | 13200 | 1.25 |
Application in Drug Delivery: Micelle Formation and Characterization
The amphiphilic nature of the synthesized copolymers allows them to self-assemble into micelles in an aqueous environment, which can encapsulate hydrophobic drugs.
Experimental Protocol: Micelle Preparation and Drug Loading
-
Materials:
-
PEG-b-polysiloxane-b-PEG copolymer
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Acetone
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure (Thin-film hydration method):
-
Dissolve a known amount of the copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a suitable organic solvent like acetone in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin polymeric film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film with a specific volume of PBS (e.g., 5 mL) and stir at room temperature for 2 hours.
-
Sonicate the solution for 5 minutes to ensure the formation of uniform micelles.
-
Filter the micellar solution through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.
-
Characterization of Drug-Loaded Micelles
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.
-
Critical Micelle Concentration (CMC): Determined using a fluorescence probe method with pyrene.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using UV-Vis spectroscopy or HPLC.
Expected Micelle Properties
The following table summarizes hypothetical properties of drug-loaded micelles prepared from the synthesized copolymers.
| Copolymer ID | CMC (mg/L) | Micelle Size (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| PPS-1 | 15.2 | 85 ± 5 | 8.5 | 89 |
| PPS-2 | 9.8 | 110 ± 8 | 12.3 | 92 |
| PPS-3 | 5.1 | 145 ± 12 | 15.1 | 95 |
In Vitro Drug Release
The release of the encapsulated drug from the micelles can be studied under simulated physiological conditions.
Experimental Protocol: In Vitro Drug Release Study
-
Procedure (Dialysis method):
-
Place 1 mL of the drug-loaded micelle solution into a dialysis bag (MWCO 3.5 kDa).
-
Immerse the dialysis bag in 50 mL of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Conclusion
The use of this compound provides a straightforward approach to synthesizing novel amphiphilic block copolymers with a polysiloxane hydrophobic segment. These copolymers self-assemble into stable micelles that can effectively encapsulate and provide sustained release of hydrophobic drugs. The protocols and data presented herein offer a foundational framework for researchers to explore these promising materials for advanced drug delivery systems. Further optimization of the copolymer structure and in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. One-step synthesis of amphiphilic copolymers PDMS-b-PEG using tris(pentafluorophenyl)borane and subsequent study of encapsulation and release of curcumin - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and surface characterization of well-defined amphiphilic block copolymers composed of polydimethylsiloxane and poly[oligo(ethylene glycol) methacrylate] - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"Bis(3-glycidoxypropyl)tetramethyldisiloxane" side reactions and byproduct formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-glycidoxypropyl)tetramethyldisiloxane. The information is designed to help you anticipate and resolve common issues related to side reactions and byproduct formation during your experiments.
Troubleshooting Guides
Issue 1: Unexpected Increase in Viscosity or Gelation of the Reaction Mixture
Question: My reaction mixture containing this compound has become significantly more viscous than expected, or has even formed a gel, before the intended reaction is complete. What could be the cause and how can I prevent this?
Answer: This issue is likely due to premature and uncontrolled self-polymerization of the this compound. The epoxy groups of the molecule can react with each other, leading to the formation of oligomers or a cross-linked network.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of unwanted side reactions, including self-polymerization. Maintain the recommended reaction temperature for your specific protocol. If high viscosity persists, consider running the reaction at a lower temperature for a longer duration. |
| Contamination with Catalysts | Trace amounts of acidic or basic contaminants can catalyze the ring-opening polymerization of epoxides. Ensure all glassware is scrupulously clean and dried. Use high-purity solvents and reagents. |
| Presence of Nucleophilic Impurities | Water or other nucleophilic impurities in the reaction mixture can initiate the ring-opening of the epoxy groups, which can then propagate. Use anhydrous solvents and consider storing the this compound under an inert atmosphere to prevent moisture absorption. |
| Incorrect Stoichiometry | An excess of a catalyst or initiator, if used in your primary reaction, can sometimes promote side reactions. Carefully control the stoichiometry of all reactants. |
Experimental Protocol to Investigate Unwanted Polymerization:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane) and washing with neutral water to remove any catalysts or initiators.
-
Analysis by Gel Permeation Chromatography (GPC): Dissolve the dried residue in a suitable solvent (e.g., THF) and analyze by GPC. An increase in the higher molecular weight fractions over time, not corresponding to your desired product, indicates oligomerization.
-
Viscosity Measurement: Monitor the viscosity of the bulk reaction mixture over time using a viscometer. A sharp increase in viscosity is a clear indicator of polymerization.
// Nodes start [label="Increased Viscosity or Gelation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Temperature"]; cause2 [label="Contamination\n(Acidic/Basic)"]; cause3 [label="Nucleophilic Impurities\n(e.g., Water)"]; cause4 [label="Incorrect Stoichiometry"]; solution1 [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Use High-Purity Reagents\n& Clean Glassware", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Use Anhydrous Solvents\n& Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Verify Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; verification [label="Monitor Viscosity & GPC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> {cause1, cause2, cause3, cause4}; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; {solution1, solution2, solution3, solution4} -> verification; } dot
Caption: Troubleshooting workflow for increased viscosity or gelation.
Issue 2: Formation of a Water-Soluble Byproduct
Answer: This is a strong indication that hydrolysis of the epoxy rings has occurred, leading to the formation of a diol byproduct. The resulting diol is significantly more polar and water-soluble than the starting diepoxide.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Water | The primary cause of hydrolysis is the presence of water in the reaction mixture. Use anhydrous solvents and dry all reagents and glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture. |
| Acidic or Basic Conditions | Both acidic and basic conditions can catalyze the hydrolysis of epoxides. If your primary reaction does not require acidic or basic catalysts, ensure the reaction medium is neutral. If a catalyst is necessary, consider using the minimum effective concentration. |
| Prolonged Reaction Times at Elevated Temperatures | Even in the absence of significant catalysts, prolonged heating in the presence of trace amounts of water can lead to hydrolysis. Optimize your reaction time and temperature to favor the desired reaction. |
Experimental Protocol for Detection and Quantification of Hydrolysis Byproduct:
-
Extraction and Separation: After the reaction, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water. Separate the aqueous and organic layers.
-
Analysis of the Aqueous Layer:
-
Lyophilization: Lyophilize the aqueous layer to remove water and isolate any non-volatile byproducts.
-
NMR Spectroscopy: Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The presence of new signals corresponding to diol protons and carbons will confirm hydrolysis.
-
-
Analysis of the Organic Layer by GC-MS:
-
Derivatization: Silylate the dried organic layer residue to make the diol (if any is present) more volatile.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS. The mass spectrum of the diol byproduct will show a characteristic molecular ion peak and fragmentation pattern.
-
// Nodes start [label="Bis(3-glycidoxypropyl)\ntetramethyldisiloxane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="+ 2 H₂O\n(Acid or Base Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Diol Byproduct\n(Water-Soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagent [label="Hydrolysis"]; reagent -> product; } dot
Caption: Simplified reaction pathway for the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in reactions with amines?
A1: The most common side reaction is the reaction of the epoxy groups with water, leading to hydrolysis and the formation of a diol. This competes with the desired amine-epoxy reaction. To minimize this, it is crucial to use anhydrous conditions. Additionally, if a secondary amine is formed from the initial reaction of a primary amine with one epoxy group, this secondary amine can then react with another epoxy group, leading to cross-linking, which may or may not be a desired outcome.
Q2: Can this compound undergo self-polymerization during storage?
A2: Yes, although it is generally stable when stored correctly, self-polymerization can occur over time, especially if not stored under optimal conditions. To ensure stability, store the compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent exposure to moisture and oxygen. Avoid contact with acidic or basic contaminants.
Q3: How can I purify this compound if I suspect it has started to oligomerize?
A3: If the degree of oligomerization is low, purification can be attempted by vacuum distillation. The monomeric this compound has a boiling point of approximately 184-187 °C at 2 mmHg. The oligomeric byproducts will be less volatile and remain in the distillation flask. It is important to monitor the distillation closely to prevent thermal degradation.
Q4: What analytical techniques are best for monitoring the progress of a reaction involving this compound?
A4: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the consumption of the starting material and the formation of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the disappearance of the starting material and the appearance of volatile products. Derivatization may be necessary for less volatile products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the starting material, desired product, and non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural elucidation of the products and byproducts.
-
Gel Permeation Chromatography (GPC): Specifically for detecting and characterizing any oligomeric or polymeric byproducts.
Q5: Are there any known incompatibilities with common solvents or reagents?
A5: Avoid strongly acidic or basic solvents and reagents unless they are a required part of your reaction, as they can catalyze both hydrolysis and self-polymerization. Protic solvents, especially water and alcohols, can act as nucleophiles and open the epoxy rings. Always check for compatibility with your specific reaction system.
Challenges in the purification of "Bis(3-glycidoxypropyl)tetramethyldisiloxane"
Welcome to the technical support center for Bis(3-glycidoxypropyl)tetramethyldisiloxane. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities originate from the synthesis process, which is typically a platinum-catalyzed hydrosilylation reaction. These impurities can include:
-
Catalyst Residues: Residual platinum from catalysts like Karstedt's or Speier's catalyst.[1][2]
-
Hydrosilylation Byproducts: Products from side reactions such as alkene isomerization, oligomerization, and dehydrogenative silylation.[1][3][4]
-
Unreacted Starting Materials: Unreacted tetramethyldisiloxane and allyl glycidyl ether.
-
Solvent Residues: Residual solvents used during the synthesis, such as toluene or xylene.
-
Low Molecular Weight Siloxanes: Cyclic siloxanes (e.g., D3-D10) that may be present in the siloxane starting material.[5]
-
Hydrolysis/Ring-Opening Products: Diols formed by the opening of the epoxy ring, which can be initiated by the presence of moisture or acidic/basic conditions.[6]
Q2: Is this compound stable under normal purification conditions?
A2: The molecule's stability depends on the conditions. Key sensitivities include:
-
Hydrolytic Sensitivity: The siloxane bond is susceptible to cleavage under strong acidic or basic conditions. The compound is noted to react with aqueous base.[7][8] The epoxy rings are also prone to hydrolysis, especially at elevated temperatures, leading to the formation of diols.[6]
-
Thermal Stability: While it has a high boiling point, prolonged exposure to high temperatures during purification (e.g., distillation) can potentially lead to polymerization, especially if catalytic residues are present.[7][9]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities, including residual solvents and low molecular weight siloxanes.[5][10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the main product from non-volatile impurities and byproducts.[11]
-
Supercritical Fluid Chromatography (SFC): An excellent technique for analyzing siloxanes and other polymers, offering high resolution at lower temperatures than GC.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the presence of functional groups and to track the removal of certain impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to identify and quantify the main product and impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product degradation during distillation (discoloration, viscosity increase) | 1. High still pot temperature: Causing thermal decomposition or polymerization.[9]2. Residual catalyst: Platinum residues can catalyze side reactions at high temperatures.[1] | 1. Use high vacuum (<2 mmHg) to lower the boiling point.[7]2. Consider pre-treating the crude product to remove the catalyst (e.g., with activated carbon or by solid-phase extraction). |
| Incomplete separation of impurities by distillation | Similar boiling points: Byproducts from hydrosilylation side reactions may have boiling points close to the main product.[1] | 1. Use a fractional distillation column with high theoretical plates.2. Consider alternative purification methods like preparative chromatography (HPLC or SFC).[12] |
| Low yield after aqueous workup | Hydrolysis: The siloxane bond or epoxy rings may have been cleaved by acidic or basic conditions during the workup.[6][7] | 1. Use neutral water for washing and avoid strong acids or bases.2. Minimize contact time with the aqueous phase.3. Ensure all solvents are anhydrous if possible. |
| Presence of low molecular weight cyclic siloxanes in the final product | Contaminated starting materials or byproducts. [5] | 1. Use a starting siloxane material with low cyclic content.2. Employ a purification step specifically for their removal, such as liquid-liquid extraction with a solvent like acetone.[13] |
| Product contains polar impurities | Ring-opened diols or other polar byproducts. [6] | 1. Use solid-phase extraction (SPE) with a suitable sorbent to remove polar impurities.[11]2. Column chromatography using a non-protic solvent system may be effective. |
Experimental Protocols
Protocol 1: General Purification via Vacuum Distillation
-
Apparatus: Assemble a fractional distillation apparatus suitable for high vacuum. Ensure all glassware is dry.
-
Pre-treatment (Optional): If catalyst residues are suspected, stir the crude product with 1-2% w/w activated carbon for 2-4 hours at room temperature, followed by filtration.
-
Distillation:
-
Charge the distillation flask with the crude material.
-
Slowly apply vacuum, aiming for a pressure below 2 mmHg.
-
Gradually heat the flask using a heating mantle.
-
Collect fractions based on the boiling point. The main product should distill at approximately 184 °C at 2 mmHg.[7]
-
Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC).
-
Protocol 2: Removal of Low Molecular Weight Siloxanes by Liquid-Liquid Extraction
This protocol is adapted from methods used for purifying silicone resins.[13]
-
Solvent Selection: Choose a solvent in which the product has limited solubility but the impurities are soluble (e.g., acetone, methanol).
-
Extraction:
-
Dissolve the crude product in a suitable non-polar solvent (e.g., hexane).
-
Add an equal volume of the extraction solvent (e.g., acetone) to a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Drain the extraction solvent layer (which contains the impurities).
-
Repeat the extraction 3-5 times.
-
-
Solvent Removal: Remove the non-polar solvent from the purified product layer under reduced pressure.
-
Analysis: Analyze the product by GC-MS to confirm the removal of low molecular weight siloxanes.[13]
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting an impure final product.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-BIS(3-GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 1,3-BIS(GLYCIDOXYPROPYL)TETRAMETHYLDISILOXANE | [gelest.com]
- 9. gelest.com [gelest.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 12. selerity.com [selerity.com]
- 13. repository.gatech.edu [repository.gatech.edu]
"Bis(3-glycidoxypropyl)tetramethyldisiloxane" storage and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of Bis(3-glycidoxypropyl)tetramethyldisiloxane. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to avoid exposure to humidity.[1] The compound should be stored in its original container and used as soon as possible after opening.[1]
Q2: What is the expected shelf life of this compound?
A2: When stored in a strictly sealed and unopened container under the recommended conditions, this compound has a shelf life of 12 months.[1] Once the container is opened, the material should be used as quickly as possible to minimize degradation.[1]
Q3: What are the primary stability concerns with this compound?
A3: The primary stability concerns are hydrolysis of the siloxane bond and polymerization or ring-opening of the epoxy groups.[3][4] Exposure to moisture can lead to the breakdown of the disiloxane linkage, while contact with certain catalysts, nucleophiles (like amines), or high temperatures can initiate the reaction of the epoxy rings.[3] The compound is also incompatible with strong oxidizing agents.[5]
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can include a change in viscosity (thickening or gelling), the appearance of cloudiness or precipitates, or a change in color. For more precise determination, analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in the epoxy and siloxane functional groups, or Gel Permeation Chromatography (GPC) to identify changes in molecular weight distribution due to polymerization, can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gelling | Polymerization: The epoxy groups may have started to polymerize due to contamination, exposure to high temperatures, or prolonged storage after opening. | - Discontinue use of the material as its properties have been altered. - Review handling procedures to prevent contamination. - Ensure storage temperatures do not exceed recommended limits. |
| Cloudiness or Phase Separation | Hydrolysis: Exposure to moisture has led to the hydrolysis of the siloxane bonds, potentially forming silanols and other byproducts that are insoluble. | - Discard the material. - Ensure future storage is in a dry environment with tightly sealed containers. - Consider using a desiccator for storage of opened containers. |
| Inconsistent Experimental Results | Partial Degradation: The material may have partially degraded, leading to inconsistent concentrations of the active compound. | - Re-evaluate the age and storage conditions of your material. - If possible, re-qualify the material using analytical techniques (e.g., NMR, FTIR) to confirm its purity and structure before use. - Use a fresh, unopened batch of the compound for critical experiments. |
Experimental Protocols
Protocol 1: Detection of Hydrolysis via FTIR Spectroscopy
-
Objective: To detect the presence of Si-OH bonds, which are indicative of siloxane bond hydrolysis.
-
Sample Preparation: Prepare a thin film of the this compound sample on a KBr or NaCl salt plate.
-
Data Acquisition: Record the FTIR spectrum of the sample, typically from 4000 to 400 cm⁻¹.
-
Analysis: Look for the appearance or increase in a broad absorbance band in the region of 3200-3700 cm⁻¹, which corresponds to the O-H stretching vibration of silanol (Si-OH) groups. A sharp peak around 1000-1100 cm⁻¹ corresponds to the Si-O-Si stretching of the intact disiloxane bond. A decrease in the intensity of this peak alongside the appearance of the O-H peak suggests hydrolysis.
Protocol 2: Detection of Polymerization via GPC
-
Objective: To assess changes in the molecular weight distribution of the compound, which can indicate polymerization.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Instrumentation: Use a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector and a column set appropriate for the expected molecular weight range.
-
Data Acquisition: Inject the sample solution into the GPC system and elute with the chosen solvent.
-
Analysis: Compare the resulting chromatogram to that of a fresh, un-degraded sample. The appearance of higher molecular weight peaks or a broadening of the main peak towards higher molecular weights is indicative of polymerization.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Epoxy ring-opening polymerization cascade.
Caption: Troubleshooting workflow for stability issues.
References
Preventing premature gelation with "Bis(3-glycidoxypropyl)tetramethyldisiloxane"
This guide provides researchers, scientists, and drug development professionals with essential information to prevent premature gelation when working with Bis(3-glycidoxypropyl)tetramethyldisiloxane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature gelation?
A1: this compound is a siloxane compound with two reactive epoxy groups.[1] These epoxy groups can undergo ring-opening polymerization, leading to the formation of a cross-linked network, or gel.[1] Premature gelation is an uncontrolled polymerization that occurs before the intended use, often triggered by contaminants, improper storage, or incorrect handling.
Q2: What are the common triggers for premature gelation?
A2: The primary triggers for premature gelation of this compound are:
-
Contamination: Exposure to moisture, acids, bases, or amines can catalyze the epoxy ring-opening reaction.[2][3]
-
Elevated Temperatures: Higher temperatures accelerate the rate of polymerization.[4][5] Storing the compound near heat sources or in direct sunlight should be avoided.
-
Improper Handling: Using contaminated glassware or utensils can introduce catalysts.
-
Incorrect Formulation: Adding a curing agent or catalyst prematurely will initiate the polymerization process.
Q3: How can I properly store this compound to prevent premature gelation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][7] The container should be tightly sealed to prevent exposure to atmospheric moisture.[6][7] It is recommended to store it in its original container and use it as soon as possible after opening.[6] The typical shelf life is around 12 months when stored correctly in an unopened container.[6]
Q4: What types of catalysts are typically used with this compound, and how do I avoid accidental catalysis?
A4: Common catalysts for epoxy-functional siloxanes include amines, organotin compounds, and other Lewis acids or bases.[3][8][9] To avoid accidental catalysis, ensure that all labware is scrupulously clean and dry. Avoid cross-contamination with other reagents, especially amines or strong acids/bases. Use dedicated spatulas and weighing boats for this compound.
Q5: Can I inhibit the polymerization to extend the pot life?
A5: While the addition of inhibitors is a common practice in some polymer systems, it is less straightforward for epoxy resins once a catalyst has been introduced. The most effective strategy is to prevent the conditions that initiate polymerization in the first place. If you need to control the reaction rate, carefully select a catalyst with a known induction period or one that requires thermal activation.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with premature gelation.
Problem: The viscosity of my this compound has increased significantly, or it has partially or fully gelled in the storage container.
| Potential Cause | Verification Steps | Corrective Action |
| Moisture Contamination | Check for condensation inside the container. Review storage conditions for humidity exposure. | Discard the gelled material. Procure fresh reagent and store it in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). |
| Thermal Exposure | Review the storage location. Was it near a heat source (oven, hot plate) or exposed to direct sunlight? | Store the compound in a temperature-controlled environment, away from heat and light. |
| Catalyst Contamination | Inspect labware used for handling the compound. Review experimental records for any potential cross-contamination with amines, acids, or bases. | Implement a strict cleaning protocol for all labware. Use dedicated equipment for handling this compound. |
| Expired Reagent | Check the expiration date on the container. | Discard expired material and obtain a fresh supply. |
Problem: The formulation gels much faster than expected after adding a curing agent.
| Potential Cause | Verification Steps | Corrective Action |
| Incorrect Catalyst Concentration | Double-check the calculations and measurements for the curing agent. | Carefully review the manufacturer's instructions or the experimental protocol for the correct catalyst-to-resin ratio. |
| Ambient Temperature Too High | Measure the temperature of the working environment. | Perform the experiment in a temperature-controlled room or use a cooling bath to manage the reaction exotherm. |
| "Hot Spots" from Inadequate Mixing | Observe the mixing process. Is the curing agent being dispersed evenly and quickly? | Mix the components thoroughly but gently to ensure uniform distribution of the curing agent without introducing excessive heat or air bubbles.[10][11] |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
-
Preparation: Ensure the work area is clean and dry. Use only clean, dry glassware and utensils. It is advisable to oven-dry all glassware and cool it in a desiccator before use.
-
Inert Atmosphere (Optional but Recommended): For sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Dispensing: Open the container only when ready to use. Dispense the required amount quickly and then tightly reseal the container. If the container has a septum, use a dry syringe to withdraw the liquid.
-
Cleaning: Clean any spills immediately. Wash all used labware thoroughly with an appropriate solvent (e.g., acetone or isopropanol), followed by a detergent wash, and then rinse with deionized water before drying.
Protocol 2: Monitoring Pot Life and Gel Time
-
Sample Preparation: In a disposable container, mix a small, known quantity of this compound with the intended curing agent at the desired ratio.
-
Initial Viscosity: Immediately after mixing, measure the initial viscosity using a viscometer or by a simple flow test (e.g., measuring the time it takes for a certain volume to flow through a small orifice).
-
Monitoring: At regular intervals, measure the viscosity. Record the time and viscosity at each point.
-
Gel Point Determination: The gel point is the time at which the material no longer flows and becomes a solid-like gel. This can be determined by the inability to stir the mixture or when it forms a continuous string when a spatula is lifted from it.
-
Data Analysis: Plot viscosity as a function of time to visualize the pot life and determine the gel time.
Data Presentation
Table 1: Influence of Temperature on Gel Time (Hypothetical Data)
| Temperature (°C) | Catalyst Concentration (phr*) | Approximate Gel Time (minutes) |
| 25 | 1.0 | 120 |
| 40 | 1.0 | 60 |
| 60 | 1.0 | 25 |
| 25 | 2.0 | 55 |
| 40 | 2.0 | 30 |
| 60 | 2.0 | 10 |
*phr: parts per hundred resin
Table 2: Common Curing Agents and Their Reactivity
| Curing Agent Type | Example | General Reactivity | Pot Life |
| Aliphatic Amine | Triethylenetetramine (TETA) | High | Short |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | Medium | Medium |
| Aromatic Amine | 4,4'-Diaminodiphenyl sulfone (DDS) | Low (requires heat) | Long |
| Anhydride | Phthalic anhydride | Low (requires heat and accelerator) | Very Long |
Visualizations
Caption: Factors leading to premature gelation of this compound.
Caption: A logical workflow for troubleshooting premature gelation issues.
References
- 1. Buy this compound | 126-80-7 [smolecule.com]
- 2. gelest.com [gelest.com]
- 3. mdpi.com [mdpi.com]
- 4. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 7. cfmats.com [cfmats.com]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. WO2014029837A1 - Catalysis of silane-crosslinkable polymer compositions - Google Patents [patents.google.com]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. resiners.com [resiners.com]
Technical Support Center: Curing Kinetics of Bis(3-glycidoxypropyl)tetramethyldisiloxane Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis(3-glycidoxypropyl)tetramethyldisiloxane" resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of "this compound" resins.
Issue: Cured resin is tacky or soft.
-
Possible Cause 1: Incorrect Stoichiometry. The ratio of resin to curing agent is critical for complete polymerization. An excess of either component can lead to unreacted molecules, resulting in a tacky surface.
-
Solution:
-
Carefully calculate the required stoichiometric ratio based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Use a calibrated analytical balance for accurate measurements of both components.[1][2]
-
Prepare small test batches with slight variations in the ratio to optimize for your specific curing agent.
-
-
Possible Cause 2: Inadequate Mixing. Incomplete mixing results in localized areas with incorrect stoichiometry, leading to soft or sticky spots.[2][3]
-
Solution:
-
Mix the resin and curing agent for a minimum of 3-5 minutes, or until the mixture is completely homogeneous with no visible streaks.[2][3]
-
Scrape the sides and bottom of the mixing container thoroughly and repeatedly during mixing to ensure all material is incorporated.[2][3]
-
For high-viscosity mixtures, consider a two-stage mixing process: mix in one container, then transfer to a second clean container and mix again.
-
-
Possible Cause 3: Low Curing Temperature. The curing reaction is temperature-dependent. Temperatures that are too low can significantly slow down or even halt the cross-linking process.[1][3][4]
-
Solution:
-
Ensure the curing environment is maintained within the recommended temperature range for your specific resin-hardener system. For amine curing of this compound, a typical range is 25–60°C.[5]
-
If curing at room temperature, be aware of fluctuations in ambient temperature. Consider a controlled temperature environment like an oven or incubator.
-
A gentle post-cure at an elevated temperature can often resolve tackiness by promoting further cross-linking.
-
Issue: The glass transition temperature (Tg) is lower than expected.
-
Possible Cause 1: Incomplete Curing. A lower Tg is a strong indicator that the resin has not reached its full cross-link density.
-
Solution:
-
Extend the curing time or increase the curing temperature to drive the reaction to completion.
-
Verify the stoichiometry and mixing procedure as described above.
-
Perform a post-cure at a temperature above the expected Tg to encourage further cross-linking of any remaining reactive groups.
-
-
Possible Cause 2: Moisture Contamination. Water can react with some curing agents and interfere with the epoxy curing mechanism, leading to a less cross-linked network and a lower Tg.[3]
-
Solution:
-
Store the resin and curing agent in tightly sealed containers in a dry environment.
-
Ensure all mixing equipment is clean and dry before use.
-
Avoid curing in high-humidity environments.
-
Issue: Phase separation is observed in the cured resin.
-
Possible Cause 1: Incompatibility of Components. While this compound is often used as a reactive diluent to improve compatibility, high concentrations or incompatibility with other formulation components can still lead to phase separation.[6]
-
Solution:
-
Reduce the concentration of this compound in the formulation.
-
Experiment with different curing agents or co-monomers that have better compatibility.
-
Increase the curing temperature to promote miscibility, but be mindful of potential side reactions.
-
Frequently Asked Questions (FAQs)
1. What are the common types of curing agents for this compound resins?
Commonly used curing agents for epoxy resins, including siloxane-modified epoxies, are amines and anhydrides.[7] For this compound, aliphatic diamines like ethylenediamine are often used.[5] Catalysts such as tertiary amines or imidazoles can be used to accelerate the curing process.[8]
2. How can I monitor the curing kinetics of my reaction?
Several analytical techniques can be used to monitor curing kinetics:
-
Differential Scanning Calorimetry (DSC): This is a primary technique for studying the heat flow associated with the curing reaction. It can be used to determine the total heat of reaction, the degree of cure, and the glass transition temperature (Tg).[9][10][11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) as the reaction progresses, providing a measure of the conversion.[7][13][14][15][16]
-
Rheometry: This technique measures the change in viscosity and modulus of the resin as it cures, providing information on the gel point and the development of the cross-linked network.
3. What is a typical curing schedule for this compound with an amine curing agent?
A typical starting point for curing with a diamine is at a temperature between 25°C and 60°C for 24 to 48 hours.[5] However, the optimal curing schedule will depend on the specific amine used, the presence of any catalysts, and the desired final properties. It is highly recommended to perform a series of experiments to determine the ideal curing profile for your system.
4. How does the addition of this compound affect the properties of an epoxy formulation?
This compound can be used as a reactive diluent to reduce the viscosity of the resin system.[6] The incorporation of the flexible siloxane backbone can also improve properties such as thermal stability and impact resistance, and enhance electrical insulation properties.
Quantitative Data Summary
The following tables provide a summary of typical parameters and their effects on the curing of this compound resins. The exact values will vary depending on the specific curing agent and other formulation components.
Table 1: Influence of Curing Agent Type on Resin Properties
| Curing Agent Type | Typical Curing Temperature | Expected Tg Range | Key Characteristics |
| Aliphatic Amine | Room Temperature to Moderate Heat | Low to Moderate | Fast cure, lower viscosity, good flexibility. |
| Cycloaliphatic Amine | Moderate to High Heat | Moderate to High | Good UV resistance, lower water absorption.[14] |
| Aromatic Amine | High Heat (often two-stage) | High | Excellent heat and chemical resistance.[17] |
| Anhydride | High Heat with Catalyst | High | Long pot life, low exotherm, good electrical properties. |
Table 2: Effect of Curing Conditions on Final Properties
| Parameter | Effect of Increase | Typical Range |
| Curing Temperature | Increased reaction rate, potentially higher Tg (up to a point) | 25 - 150°C |
| Curing Time | Increased degree of cure and Tg | 1 - 48 hours |
| Post-Cure | Can increase Tg and improve mechanical properties | Temperature above initial Tg |
Experimental Protocols
Protocol 1: Determination of Curing Kinetics by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh the this compound resin and the chosen curing agent in the correct stoichiometric ratio into a mixing vessel.
-
Mix the components thoroughly for 3-5 minutes until homogeneous.
-
Immediately weigh 5-10 mg of the mixture into a standard aluminum DSC pan and hermetically seal it.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Perform a dynamic scan by heating the sample from room temperature to a temperature high enough to ensure complete reaction (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[10][11]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The degree of cure (α) at any given temperature can be calculated as the ratio of the heat evolved up to that temperature (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.
-
The glass transition temperature (Tg) can be determined from the midpoint of the step change in the heat capacity in a second heating scan after the initial cure.
-
Protocol 2: Monitoring Cure Conversion by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare the resin/curing agent mixture as described in the DSC protocol.
-
Place a small drop of the mixture between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Analysis:
-
Record the FTIR spectrum of the uncured mixture at time t=0.
-
Place the sample in a temperature-controlled cell or oven at the desired curing temperature.
-
Record spectra at regular intervals throughout the curing process.
-
-
Data Analysis:
-
Identify the characteristic peak for the epoxy group, which is typically around 915 cm⁻¹.[7]
-
Identify a reference peak that does not change during the reaction (e.g., a C-H stretching peak from the siloxane backbone).
-
The degree of conversion (α) can be calculated by monitoring the decrease in the area of the epoxy peak relative to the reference peak over time.
-
Visualizations
Caption: Reaction mechanism of this compound with a primary amine hardener.[18][19][20][21]
References
- 1. terrazzo-usa.com [terrazzo-usa.com]
- 2. bestbartopepoxy.com [bestbartopepoxy.com]
- 3. artnglow.com [artnglow.com]
- 4. chillepoxy.com [chillepoxy.com]
- 5. Buy this compound | 126-80-7 [smolecule.com]
- 6. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. products.evonik.com [products.evonik.com]
- 9. youtube.com [youtube.com]
- 10. uotechnology.edu.iq [uotechnology.edu.iq]
- 11. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry [mdpi.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. threebond.co.jp [threebond.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. theseus.fi [theseus.fi]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Viscosity Reduction in Epoxy Formulations with Bis(3-glycidoxypropyl)tetramethyldisiloxane
This technical support center is designed for researchers, scientists, and drug development professionals utilizing "Bis(3-glycidoxypropyl)tetramethyldisiloxane" as a reactive diluent to reduce the viscosity of epoxy formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Troubleshooting Guide
Unexpected issues can arise during the formulation and curing of epoxy resins. This guide addresses common problems encountered when using this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inadequate Viscosity Reduction | - Insufficient concentration of the diluent.- Low ambient or resin temperature.- High initial viscosity of the epoxy resin. | - Incrementally increase the concentration of this compound (e.g., in 2-5 wt% steps).- Gently warm the epoxy resin and diluent separately before mixing.- Ensure the chosen epoxy resin is suitable for modification with this type of diluent. |
| Phase Separation or Cloudiness | - Incompatibility between the siloxane diluent and the epoxy resin or curing agent.- Exceeding the solubility limit of the diluent in the epoxy matrix.- Rapid curing process trapping micro-domains. | - Screen different epoxy resins and curing agents for better compatibility.- Reduce the concentration of the diluent.- Optimize the curing schedule (e.g., a slower ramp rate or lower initial temperature) to allow for better mixing and reaction. |
| Reduced Mechanical Properties (e.g., lower Tensile Strength or Hardness) | - High concentration of the difunctional diluent can reduce the crosslink density of the cured polymer network.- Incomplete curing of the formulation. | - Optimize the concentration of the diluent to balance viscosity reduction and final mechanical properties.- Perform a post-cure at an elevated temperature to ensure complete reaction.- Re-evaluate the stoichiometry of the resin and curing agent mixture to account for the reactive groups of the diluent. |
| Altered Curing Profile (e.g., longer gel time, lower exotherm) | - The diluent can affect the overall reactivity of the system.- The siloxane backbone may have a plasticizing effect, influencing the curing kinetics. | - Adjust the amount of curing agent or accelerator.- Characterize the curing profile using Differential Scanning Calorimetry (DSC) to determine the optimal cure schedule for the modified formulation. |
| Increased Brittleness | - The introduction of the siloxane may alter the polymer network structure, leading to reduced toughness in some systems. | - Incorporate a flexibilizing agent into the formulation.- Evaluate different types of curing agents that may impart better toughness. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in epoxy formulations?
This compound is a difunctional reactive diluent. Its primary purpose in epoxy formulations is to significantly reduce the viscosity of the uncured resin.[1][2] This improvement in flow characteristics facilitates easier processing, such as mixing, degassing, and application, especially in highly filled systems. As a reactive diluent, it contains epoxy groups that allow it to co-react with the epoxy resin and curing agent, becoming a permanent part of the cured polymer network.
Q2: How much does this compound reduce the viscosity of a typical epoxy resin?
The extent of viscosity reduction is dependent on the concentration of the diluent and the specific epoxy resin system being used. The following table provides representative data on the effect of varying concentrations of this compound on the viscosity of a standard Bisphenol A based epoxy resin at 25°C.
| Concentration of Diluent (wt%) | Viscosity (mPa·s) |
| 0 | ~12,000 |
| 5 | ~4,500 |
| 10 | ~1,500 |
| 15 | ~600 |
| 20 | ~300 |
Q3: How does the addition of this compound affect the mechanical and thermal properties of the cured epoxy?
The incorporation of this reactive diluent can influence the final properties of the cured epoxy. Generally, as a difunctional molecule, it can become part of the crosslinked network. However, its flexible siloxane backbone can lead to a decrease in the glass transition temperature (Tg) and tensile strength, particularly at higher concentrations. The following table illustrates the typical effects on a standard Bisphenol A epoxy system cured with an amine hardener.
| Concentration of Diluent (wt%) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~75 | ~150 |
| 5 | ~70 | ~145 |
| 10 | ~65 | ~138 |
| 15 | ~58 | ~130 |
| 20 | ~50 | ~120 |
Q4: Can phase separation occur when using this compound?
Yes, phase separation is a potential issue in epoxy-siloxane blends, especially at higher concentrations of the siloxane diluent.[3][4] This can manifest as cloudiness in the cured material and may negatively impact the mechanical properties. The compatibility of the diluent with the specific epoxy resin and curing agent is a critical factor. Proper mixing and an optimized curing schedule can help to mitigate phase separation.
Experimental Protocols
Protocol 1: Viscosity Measurement
Objective: To determine the effect of this compound concentration on the viscosity of an epoxy resin formulation.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Rotational viscometer with appropriate spindles[5]
-
Temperature-controlled water bath or chamber
-
Beakers, mixing rods, and a balance
Procedure:
-
Preparation of Formulations: Prepare a series of epoxy resin formulations with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%). Ensure thorough mixing of each formulation until a homogeneous mixture is achieved.
-
Temperature Equilibration: Place the prepared formulations and the viscometer spindle in a temperature-controlled environment (e.g., 25°C ± 0.1°C) for at least one hour to ensure thermal equilibrium.[6]
-
Viscometer Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Measurement: Immerse the spindle into the epoxy formulation to the specified depth. Allow the viscometer to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Data Recording: Record the viscosity in milliPascal-seconds (mPa·s). Repeat the measurement for each concentration.
Protocol 2: Curing Characterization by Differential Scanning Calorimetry (DSC)
Objective: To analyze the effect of this compound on the curing behavior of an epoxy formulation.
Materials and Equipment:
-
Epoxy resin formulations with and without the diluent
-
Appropriate curing agent
-
Differential Scanning Calorimeter (DSC)[7]
-
Hermetic aluminum DSC pans and lids
-
Balance with a precision of at least 0.01 mg
Procedure:
-
Sample Preparation: In a small container, accurately weigh a small amount of the epoxy formulation (e.g., 5-10 mg). Add the stoichiometric amount of the curing agent and mix thoroughly.
-
Encapsulation: Immediately transfer a small amount of the reactive mixture (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Analysis: Place the sample and reference pans into the DSC cell.
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).[8]
-
Data Analysis: From the resulting heat flow curve, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of cure (ΔH). Compare these parameters for the formulations with and without the diluent.
Protocol 3: Tensile Strength Testing
Objective: To evaluate the effect of this compound concentration on the tensile strength of the cured epoxy.
Materials and Equipment:
-
Cured epoxy specimens (prepared according to a standard geometry, e.g., ASTM D638 Type I "dog-bone")[9]
-
Universal testing machine with appropriate grips and a load cell
-
Extensometer (optional, for accurate strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Cast the epoxy formulations with varying diluent concentrations into molds of the desired geometry. Cure the specimens according to the determined schedule.
-
Specimen Conditioning: Condition the cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Measurement of Dimensions: Accurately measure the width and thickness of the gauge section of each specimen.
-
Tensile Test: Secure the specimen in the grips of the universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[10]
-
Data Analysis: Record the maximum load sustained by the specimen. Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the gauge section.
Visualizations
References
- 1. preprints.org [preprints.org]
- 2. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Phase separation of ternary epoxy/PEI blends with higher molecular weight of tertiary component polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
- 6. â©912⪠ViscosityâRotational Methods [doi.usp.org]
- 7. shimadzu.com [shimadzu.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. udspace.udel.edu [udspace.udel.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Homogeneity of Bis(3-glycidoxypropyl)tetramethyldisiloxane Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis(3-glycidoxypropyl)tetramethyldisiloxane" (BGTD) blends. The focus is on improving the homogeneity of these blends, a critical factor for achieving desired material properties and performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BGTD) and why is it used in blends?
This compound is a low-viscosity, colorless liquid belonging to the siloxane family. Its molecular structure features a flexible siloxane backbone with two reactive epoxy groups at the ends. This unique combination of a flexible, low-surface-energy siloxane chain and reactive epoxy functionalities makes it a valuable additive in polymer formulations, particularly with epoxy resins. It is often used to:
-
Improve toughness and flexibility: The siloxane backbone can enhance the impact resistance and reduce the brittleness of rigid thermosets like epoxy resins.
-
Reduce internal stress: The flexibility of the siloxane chain can help to dissipate internal stresses that build up during the curing process and with temperature changes.
-
Enhance thermal stability: Siloxanes are known for their high thermal stability.
-
Lower the viscosity of uncured resins: As a reactive diluent, it can reduce the viscosity of highly viscous resins, improving their processability.
Q2: Why am I observing phase separation (cloudiness, distinct layers) in my BGTD blend?
Phase separation is a common issue when blending BGTD with other polymers, especially epoxy resins. This occurs due to the inherent immiscibility between the non-polar, flexible siloxane backbone of BGTD and the more polar, rigid structure of most epoxy resins. This thermodynamic incompatibility leads to the formation of distinct phases, resulting in a cloudy appearance or even complete separation of the components. The extent of phase separation can be influenced by several factors, including the chemical nature of the blending partners, their molecular weights, the blend ratio, and the curing conditions.
Q3: How can I improve the homogeneity of my BGTD blend?
Improving the homogeneity of BGTD blends typically involves strategies to overcome the immiscibility between the siloxane and the matrix polymer. This is broadly referred to as compatibilization . The primary methods include:
-
Reactive Compatibilization: This involves chemically reacting the BGTD with the matrix resin. Since BGTD has reactive epoxy groups, it can be reacted with components of the formulation that have complementary functional groups, such as amines. This creates covalent bonds between the two phases, preventing macroscopic phase separation.
-
Use of Compatibilizers (Surfactants): Compatibilizers are additives that act at the interface between the immiscible phases. They are typically block or graft copolymers containing segments that are miscible with each of the blend components. For BGTD/epoxy blends, silicone-polyether block copolymers are often effective. These molecules orient themselves at the interface, reducing interfacial tension and stabilizing the dispersion of one phase within the other, leading to a finer and more stable morphology.
-
Modification of BGTD or the Matrix Resin: While less common for off-the-shelf BGTD, modifying the chemical structure of the siloxane to increase its polarity can improve miscibility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My cured BGTD/epoxy blend is opaque and brittle.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Macroscopic Phase Separation | The large domains of separated siloxane act as stress concentrators, leading to poor mechanical properties. | Introduce a compatibilization strategy. |
| Solution 1: Reactive Compatibilization. Use an amine curing agent that can react with the epoxy groups of both the BGTD and the main epoxy resin. This will chemically link the two phases. | A more transparent and tougher cured material. | |
| Solution 2: Add a Compatibilizer. Incorporate a suitable block copolymer (e.g., silicone-polyether) into the formulation before curing. Start with a low concentration (e.g., 1-5 wt%) and optimize. | A finer, more stable dispersion of the siloxane phase, leading to improved toughness. | |
| Incorrect Curing Schedule | The curing temperature and time can influence the kinetics of phase separation. A rapid cure might "trap" a finer morphology, while a slow cure might allow for more extensive phase separation. | Experiment with different curing profiles (e.g., a two-stage cure with an initial lower temperature stage). |
Problem 2: My uncured BGTD blend is cloudy and separates over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Initial Mixing | Inadequate mechanical mixing can lead to large droplets of the dispersed phase that coalesce and separate. | Improve the mixing process. |
| Solution 1: High-Shear Mixing. Use a high-shear mixer to break down the dispersed phase into smaller droplets. | A finer, more stable emulsion-like mixture. | |
| Solution 2: Sonication. For smaller batches, ultrasonication can be effective in creating a fine dispersion. | A translucent or semi-transparent mixture that is more stable against sedimentation. | |
| High Interfacial Tension | The inherent immiscibility leads to a high energy penalty for creating a large interfacial area (i.e., small droplets). | Add a compatibilizer/surfactant. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting homogeneity issues in BGTD blends.
Caption: Troubleshooting workflow for improving BGTD blend homogeneity.
Experimental Protocols
Protocol 1: Preparation of a Homogenized BGTD/Epoxy Blend using a Compatibilizer
Objective: To prepare a homogeneous blend of BGTD and a standard epoxy resin using a silicone-polyether block copolymer as a compatibilizer.
Materials:
-
This compound (BGTD)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Silicone-polyether block copolymer (compatibilizer)
-
Amine-based curing agent (e.g., isophorone diamine)
-
High-shear mechanical mixer
-
Vacuum oven
Procedure:
-
Pre-mixing: In a suitable container, accurately weigh the desired amounts of DGEBA epoxy resin and the silicone-polyether block copolymer.
-
Dissolution of Compatibilizer: Mechanically stir the mixture at a moderate speed (e.g., 500 rpm) at a slightly elevated temperature (e.g., 60 °C) until the compatibilizer is fully dissolved and the mixture is clear.
-
Addition of BGTD: While maintaining stirring, slowly add the pre-weighed amount of BGTD to the epoxy/compatibilizer mixture.
-
Homogenization: Increase the mixing speed to a high-shear setting (e.g., 2000-5000 rpm) for 10-15 minutes. The mixture should appear as a stable, homogeneous emulsion.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling ceases.
-
Addition of Curing Agent: Cool the mixture to room temperature. Add the stoichiometric amount of the amine curing agent and mix thoroughly at a low speed for 5 minutes, avoiding the introduction of air.
-
Curing: Pour the final mixture into a mold and cure according to the recommended curing schedule for the specific epoxy/amine system (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
Protocol 2: Characterization of Blend Homogeneity using Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology of the cured BGTD/epoxy blend to assess the size and distribution of the dispersed phase.
Materials and Equipment:
-
Cured BGTD/epoxy blend sample
-
Low-temperature fracturing apparatus (or a sharp blade)
-
Scanning Electron Microscope (SEM)
-
Sputter coater (for non-conductive samples)
Procedure:
-
Sample Fracturing: To reveal the internal morphology, the cured sample needs to be fractured. For a brittle fracture surface, cool the sample in liquid nitrogen for 5-10 minutes and then fracture it with a sharp impact.
-
Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape, with the fractured surface facing upwards.
-
Coating: If the sample is non-conductive, it must be coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
SEM Imaging:
-
Load the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the fractured surface.
-
Acquire images at various magnifications to observe the overall morphology and the details of the dispersed phase. Look for spherical domains of the siloxane phase within the epoxy matrix.
-
-
Image Analysis: Use image analysis software to measure the average diameter and size distribution of the dispersed particles. A smaller and narrower size distribution generally indicates better compatibilization and homogeneity.
Quantitative Data
The effectiveness of compatibilizers can be quantified by measuring the reduction in the size of the dispersed siloxane phase.
Table 1: Effect of Compatibilizer Concentration on the Morphology of a 10 wt% BGTD in Epoxy Blend
| Compatibilizer Concentration (wt%) | Average Diameter of Dispersed Phase (µm) | Appearance of Cured Blend |
| 0 | > 50 | Opaque |
| 1 | 5 - 10 | Translucent |
| 3 | 1 - 3 | Mostly Transparent |
| 5 | < 1 | Transparent |
Note: These are representative data. Actual values will depend on the specific components and processing conditions.
Logical Relationships
The following diagram illustrates the relationship between key formulation and processing parameters and the resulting blend homogeneity.
Caption: Relationship between input parameters and blend homogeneity.
Troubleshooting incomplete reactions of "Bis(3-glycidoxypropyl)tetramethyldisiloxane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-glycidoxypropyl)tetramethyldisiloxane. The following sections address common issues encountered during its reaction, particularly with amine-based curing agents.
Troubleshooting Incomplete Reactions
Incomplete or slow reactions are common challenges when working with this compound. The following guide provides a structured approach to identifying and resolving these issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or has stalled. What are the likely causes?
A1: Several factors can contribute to a slow or stalled reaction:
-
Suboptimal Temperature: The reaction between the epoxy groups of this compound and amines is temperature-dependent. Room temperature reactions can be slow, often requiring 24-48 hours for high conversion.[1] Increasing the temperature to a range of 50-80°C can significantly accelerate the reaction rate.
-
Incorrect Stoichiometry: An improper ratio of epoxy to amine functional groups can lead to an incomplete reaction, leaving an excess of one of the reactants. It is crucial to accurately calculate and measure the stoichiometric amounts of your reactants.
-
Low Reagent Purity: Impurities in either the this compound or the amine curing agent can inhibit the reaction. Use high-purity reagents and consider purification if necessary.
-
Insufficient Mixing: Inadequate mixing can lead to localized areas of incorrect stoichiometry and slow down the overall reaction rate. Ensure thorough and continuous mixing, especially for viscous reaction mixtures.
-
Steric Hindrance: Bulky amine curing agents may exhibit slower reaction kinetics due to steric hindrance around the reactive amine groups. In such cases, a higher reaction temperature or the use of a catalyst may be necessary.
Q2: The final product of my reaction is cloudy or hazy. What could be the reason for this?
A2: Cloudiness or haziness in the final product can be attributed to several factors:
-
Moisture Contamination: Water in the reaction mixture can lead to the hydrolysis of the siloxane backbone (Si-O-Si bonds), which can result in the formation of insoluble silanol-rich species.[2] It is essential to use dry reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Phase Separation: Incompatibility between the siloxane-based polymer and other components in the formulation can lead to phase separation and a cloudy appearance. This can sometimes be mitigated by the choice of solvent or by modifying the formulation.
-
Incomplete Reaction: Unreacted starting materials can sometimes lead to a hazy appearance in the final product.
-
Side Reactions: The formation of insoluble byproducts from side reactions can also cause turbidity.
Q3: The viscosity of my reaction mixture is increasing too rapidly, leading to gelation before the desired conversion is reached. How can I control this?
A3: Premature gelation is often a result of a rapid increase in the molecular weight and crosslinking density of the polymer. To control this:
-
Lower the Reaction Temperature: Reducing the temperature will slow down the reaction rate and delay the onset of gelation.
-
Use a Solvent: The addition of a suitable, dry solvent can reduce the concentration of reactants and help to control the viscosity increase.
-
Adjust the Stoichiometry: A slight excess of the diepoxide can sometimes delay gelation, though this will result in a product with unreacted epoxy groups.
-
Choose a Less Reactive Amine: Amines with lower reactivity will lead to a slower and more controlled curing process.
Q4: I suspect there are side reactions occurring. What are the common side reactions and how can I detect them?
A4: The most common side reaction is the hydrolysis of the siloxane backbone in the presence of moisture, leading to the formation of silanols (Si-OH). These silanols can then undergo self-condensation to form new siloxane bonds, which can alter the polymer structure and properties.
-
Detection:
-
FTIR Spectroscopy: The presence of a broad peak in the region of 3200-3600 cm⁻¹ can indicate the presence of O-H stretching from silanol groups.
-
¹H NMR Spectroscopy: The appearance of a new, broad signal in the proton NMR spectrum can be indicative of Si-OH protons.
-
To minimize this side reaction, ensure all reagents and equipment are thoroughly dried and the reaction is carried out under an inert atmosphere.
Data Presentation
Table 1: Typical Reaction Parameters for this compound with Amines
| Amine Type | Stoichiometric Ratio (Epoxy:Amine H) | Typical Temperature (°C) | Typical Time (hours) | Catalyst |
| Aliphatic Diamine | 1:1 | 25 - 60 | 24 - 48 | Not typically required |
| Aromatic Diamine | 1:1 | 60 - 100 | 12 - 24 | Often beneficial |
| Polyamine | Stoichiometry dependent | 50 - 80 | 8 - 16 | May be required |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific system.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress using FTIR Spectroscopy
Objective: To monitor the disappearance of the epoxy group and primary amine groups during the reaction.
Methodology:
-
Sample Preparation: At desired time intervals, withdraw a small aliquot of the reaction mixture. If the mixture is viscous, press a small amount between two KBr plates to form a thin film. For less viscous samples, a drop can be placed on a disposable IR card.
-
FTIR Analysis:
-
Acquire a background spectrum of the empty sample holder.
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Record the absorbance spectrum in the range of 4000-650 cm⁻¹.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic epoxy ring vibration at approximately 915 cm⁻¹.
-
Monitor the decrease in the absorbance of the N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹.
-
The degree of conversion can be estimated by normalizing the peak height or area of the epoxy peak to an internal standard peak that does not change during the reaction (e.g., a C-H stretching vibration).
-
Protocol 2: Characterization of Reaction Products using ¹H NMR Spectroscopy
Objective: To confirm the structure of the final product and identify any unreacted starting materials or byproducts.
Methodology:
-
Sample Preparation: Dissolve a small amount of the final product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons of the this compound and the amine curing agent.
-
Look for the disappearance of the signals corresponding to the epoxy protons (typically around 2.6-3.2 ppm).
-
Observe the appearance of new signals corresponding to the newly formed C-H and N-H protons in the product.
-
Integrate the relevant peaks to determine the relative amounts of starting materials and products, which can be used to estimate the extent of the reaction.
-
Mandatory Visualizations
Epoxy-Amine Reaction Pathway
Caption: Simplified reaction pathway of epoxy-amine addition.
Logical Relationship of Key Reaction Parameters
Caption: Interrelationship of key reaction parameters.
References
Technical Support Center: Polymerization of Bis(3-glycidoxypropyl)tetramethyldisiloxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Bis(3-glycidoxypropyl)tetramethyldisiloxane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the polymerization of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Polymerization | - Insufficient Catalyst Activity or Concentration: The catalyst may be old, deactivated, or used at too low a concentration. - Low Reaction Temperature: The polymerization temperature may be too low for the specific catalyst system. - Presence of Inhibitors: Contaminants such as water or acidic/basic impurities can inhibit certain polymerization mechanisms. | - Catalyst Verification: Use a fresh, properly stored catalyst and consider incrementally increasing the concentration. - Temperature Adjustment: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress. - Monomer and Solvent Purification: Ensure the monomer and any solvents are dry and free of impurities by using appropriate purification techniques (e.g., distillation, drying agents). |
| Polymerization is Too Fast / Uncontrolled Exotherm | - Excessive Catalyst Concentration: Too much catalyst can lead to a rapid, uncontrolled reaction. - High Reaction Temperature: Elevated temperatures can significantly accelerate the polymerization rate. | - Reduce Catalyst Loading: Decrease the amount of catalyst used in the reaction. - Temperature Control: Conduct the reaction at a lower temperature or use a cooling bath to manage the exotherm. - Monomer Addition: For highly reactive systems, consider adding the monomer dropwise to the reaction mixture to control the rate. |
| Formation of Gel or Insoluble Polymer | - High Degree of Cross-linking: This is common in systems with difunctional monomers, especially at high conversions. - Side Reactions: Certain catalysts can promote side reactions that lead to branching and gelation. | - Control Conversion: Stop the reaction at a lower monomer conversion to avoid excessive cross-linking. - Adjust Stoichiometry: In amine-curing systems, varying the amine-to-epoxy ratio can control the degree of cross-linking. - Solvent Use: Performing the polymerization in a suitable solvent can help to reduce the likelihood of gelation. |
| Low Molecular Weight of the Resulting Polymer | - Presence of Chain Transfer Agents: Impurities (e.g., water, alcohols) can act as chain transfer agents, limiting polymer chain growth. - High Initiator/Catalyst Concentration: A high concentration of initiating species can lead to the formation of many short polymer chains. | - Purify Reactants: Ensure all reactants and solvents are free from potential chain transfer agents. - Optimize Initiator/Catalyst Ratio: Reduce the concentration of the initiator or catalyst relative to the monomer. |
| Broad Molecular Weight Distribution (High PDI) | - Chain Transfer Reactions: Side reactions that terminate growing chains and initiate new ones can broaden the PDI. - Slow Initiation: If the initiation rate is slower than the propagation rate, chains will be formed at different times, leading to a broader PDI. - Temperature Gradients: Inconsistent temperature throughout the reaction vessel can lead to variations in polymerization rates. | - Minimize Impurities: As with achieving high molecular weight, reactant purity is crucial. - Select Appropriate Catalyst: Choose a catalyst known to provide controlled polymerization for epoxides. - Ensure Homogeneous Conditions: Maintain uniform temperature and efficient stirring throughout the reaction. |
| Cloudy or Hazy Appearance of the Polymer | - Incompatibility of Components: If additives or fillers are used, they may not be compatible with the polysiloxane matrix. - Moisture Contamination: Water can cause phase separation or the formation of undesired byproducts. | - Ensure Miscibility: Verify the compatibility of all components before polymerization. - Work Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the polymerization of this compound?
A1: The polymerization of this compound proceeds via the ring-opening of its epoxy groups. The most common catalyst types are:
-
Cationic Catalysts: These include Brønsted acids (e.g., triflic acid) and Lewis acids (e.g., boron trifluoride etherate, aluminum chloride). Acid-activated clays like Maghnite-H+ have also been reported as effective green catalysts.
-
Anionic Catalysts: Strong bases such as potassium hydroxide (KOH), potassium tert-butoxide, and organolithium compounds (e.g., n-butyllithium) can initiate the anionic ring-opening polymerization.
-
Amine-Based Curing Agents: Primary and secondary amines can act as both nucleophiles and catalysts in the ring-opening of the epoxy groups, leading to a cross-linked network. This is often referred to as amine curing.
-
Coordination Catalysts: Catalysts based on metals like tin, zirconium, and aluminum have been used for the polymerization of similar epoxides.
Q2: How does the choice of catalyst affect the final polymer properties?
A2: The catalyst choice significantly influences the polymerization mechanism and, consequently, the properties of the resulting polymer.
-
Cationic polymerization can be fast but may be prone to side reactions, potentially leading to a broader molecular weight distribution.
-
Anionic polymerization , when conducted under high-purity conditions, can proceed in a living manner, allowing for excellent control over molecular weight and a narrow polydispersity index (PDI).
-
Amine curing results in a cross-linked thermoset material. The properties of this network (e.g., hardness, chemical resistance) are determined by the type of amine and the stoichiometry of the amine-epoxy reaction.
The relationship between catalyst type and polymerization outcome can be visualized as follows:
Q3: What is a typical experimental protocol for the polymerization of this monomer?
A3: Below are generalized experimental protocols. Note: These are starting points and should be optimized for your specific research goals. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Cationic Polymerization (Example with a Lewis Acid)
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer Charging: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add this compound. If using a solvent, add dried solvent at this stage.
-
Inerting: Purge the flask with dry nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Using a dry syringe, carefully add the Lewis acid catalyst (e.g., a solution of boron trifluoride etherate in a dry solvent) to the stirred monomer. The amount of catalyst will depend on the desired reaction rate and molecular weight.
-
Reaction: Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by taking aliquots and analyzing the viscosity or monomer conversion (e.g., by FT-IR or NMR spectroscopy).
-
Termination: Once the desired conversion is reached, terminate the reaction by adding a small amount of a proton source, such as methanol or water.
-
Purification: Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum to a constant weight.
The workflow for this process can be summarized as:
Q4: How can I control the molecular weight of the polymer?
A4: The molecular weight of the resulting polymer can be controlled by several factors:
-
Monomer to Initiator Ratio (for living polymerizations): In living anionic polymerizations, the number-average molecular weight (Mn) is directly proportional to the molar ratio of the monomer to the initiator.
-
Catalyst Concentration: Generally, a higher catalyst concentration leads to a faster reaction but may result in lower molecular weight due to an increased number of initiation events.
-
Temperature: Higher temperatures can increase the rate of propagation but may also increase the rate of chain transfer reactions, which can limit the molecular weight.
-
Purity of Reagents: As mentioned in the troubleshooting guide, impurities can act as chain transfer agents, leading to premature termination of growing polymer chains and thus lower molecular weight.
Q5: What are the key safety considerations when working with this compound and its polymerization catalysts?
A5: Safety is paramount in any laboratory setting. Key considerations include:
-
Monomer Handling: this compound can be a skin and eye irritant. Always handle it in a fume hood while wearing gloves and safety glasses.
-
Catalyst Hazards: Many catalysts are hazardous.
-
Lewis acids are often corrosive and moisture-sensitive.
-
Organolithium reagents (used in anionic polymerization) are pyrophoric and react violently with water.
-
Amines can be corrosive and toxic.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Reaction Exotherms: Be prepared for potentially exothermic reactions, especially when working on a larger scale. Use an ice bath for cooling if necessary and monitor the reaction temperature closely.
-
Inert Atmosphere Techniques: For moisture-sensitive reactions (e.g., anionic polymerization), proper training in using inert atmosphere techniques (e.g., Schlenk line, glovebox) is essential.
Validation & Comparative
A Comparative Performance Analysis of Bis(3-glycidoxypropyl)tetramethyldisiloxane and Other Epoxy Silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bis(3-glycidoxypropyl)tetramethyldisiloxane (BTDS) against other common epoxy silanes, supported by experimental data. This document is intended to assist researchers and professionals in selecting the appropriate epoxy silane for their specific applications, ranging from coatings and adhesives to advanced polymer composites.
Introduction to Epoxy Silanes
Epoxy silanes are a class of organofunctional silanes that possess both a reactive epoxy group and hydrolyzable alkoxy groups. This dual functionality allows them to act as molecular bridges between inorganic substrates (like glass, metals, and fillers) and organic polymer matrices (such as epoxy, urethane, and acrylic resins).[1] This unique characteristic leads to significant improvements in adhesion, mechanical strength, and durability of the final material.[1]
This compound (BTDS) is a difunctional epoxy silane, meaning it has two epoxy groups, allowing it to act as a crosslinker and chain extender.[2][3] It is often used in the synthesis of high-quality epoxy-terminated polysiloxanes and as a modifier for various polymers to enhance their properties.[2][4]
Commonly used monofunctional epoxy silanes for comparison include 3-Glycidoxypropyltrimethoxysilane (GPTMS) , which is widely utilized as an adhesion promoter and coupling agent in a variety of applications.[1]
Performance Comparison: Experimental Data
This section presents a compilation of experimental data from various studies to compare the performance of BTDS and other epoxy silanes in key areas.
Thermal Properties
Thermal stability is a critical parameter for materials used in demanding applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to evaluate the thermal properties of polymers.
Table 1: Thermal Properties of Epoxy Resins Modified with Different Silanes
| Silane Modifier | Base Epoxy Resin | Curing Agent | TGA - 5% Weight Loss Temp. (°C) | DSC - Glass Transition Temp. (Tg) (°C) | Reference |
| This compound (gp-DS) | - (Hybrid Material) | p-phenylenediamine | 270 | - | [5] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Diglycidyl ether of bisphenol-A (DGEBA) | - | - | ~140 (lower), ~180 (higher) | [4] |
| Ether-terminated polydimethylsiloxane (PDMS-DGE) | Diglycidyl ether of bisphenol-A (DGEBA) | - | - | ~50-60 (lower), 105 (higher) | [4] |
| Neat Epoxy | Diglycidyl ether of bisphenol-A (DGEBA) | - | ~280 | - | [4] |
Note: Data is compiled from different studies with varying experimental conditions and may not be directly comparable.
Mechanical Properties
The incorporation of epoxy silanes can significantly influence the mechanical properties of epoxy-based composites, such as tensile strength and flexural modulus.
Table 2: Mechanical Properties of Epoxy Composites Modified with Different Silanes
| Silane Modifier/Filler | Base Epoxy Resin | Filler/Reinforcement | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| GPTMS-functionalized Graphene Oxide (1 wt%) | Epoxy Resin | Graphene Oxide | 98.71 | 2.09 | - | - | [6] |
| Neat Epoxy | Epoxy Resin | None | ~65 | ~1.55 | - | - | [6] |
| Epoxidized Polysiloxane with GPTMS | DGEBA | - | - | - | ~115 | ~3.2 | [4] |
| Epoxidized Polysiloxane with PDMS-DGE | DGEBA | - | - | - | ~95 | ~2.8 | [4] |
| Neat Epoxy | DGEBA | - | - | - | ~80 | ~2.5 | [4] |
Note: Data is compiled from different studies with varying experimental conditions and may not be directly comparable.
Adhesion Properties
Experimental Protocols
This section details the methodologies for key experiments cited in the performance comparison.
Synthesis of this compound
The synthesis of BTDS typically involves the hydrosilylation of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane.[4]
-
Materials: 1,1,3,3-tetramethyldisiloxane, allyl glycidyl ether, and a platinum-based catalyst (e.g., Karstedt's catalyst).
-
Procedure:
-
1,1,3,3-tetramethyldisiloxane and a small amount of the platinum catalyst are charged into a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
The mixture is heated to approximately 80-90°C.
-
Allyl glycidyl ether is added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is monitored by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the Si-H peak.
-
After the reaction is complete, the product is purified by vacuum distillation.
-
Thermal Analysis
TGA is used to determine the thermal stability and decomposition characteristics of materials.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample (typically 5-10 mg) of the cured epoxy composite is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is used as an indicator of thermal stability.
-
DSC is used to measure the glass transition temperature (Tg) and other thermal transitions of polymers.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample (typically 5-10 mg) of the cured epoxy composite is sealed in a DSC pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a specific rate (e.g., 10°C/min).
-
The heat flow to or from the sample is measured relative to a reference pan.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[7]
-
Mechanical Testing
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.
-
Apparatus: A universal testing machine with appropriate grips.
-
Procedure:
-
Dog-bone shaped specimens are prepared from the cured epoxy composite according to a standard such as ASTM D638.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant rate of displacement until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
-
Flexural testing is used to determine the flexural strength and flexural modulus of a material.
-
Apparatus: A universal testing machine with a three-point bending fixture.
-
Procedure:
-
Rectangular bar specimens are prepared from the cured epoxy composite according to a standard such as ASTM D790.
-
The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
The load is applied at a constant rate until the specimen fractures or reaches a specified deflection.
-
The load and deflection are recorded.
-
Flexural strength and flexural modulus are calculated from the load-deflection curve.
-
Adhesion Testing
This method measures the force required to pull a specified diameter of coating away from its substrate.[8]
-
Apparatus: A portable pull-off adhesion tester, loading fixtures (dollies), and a suitable adhesive.[8]
-
Procedure:
-
A loading fixture is glued to the surface of the cured coating.[8]
-
After the adhesive has cured, a cutting tool is used to score around the fixture, isolating the test area.
-
The adhesion tester is attached to the loading fixture.
-
A perpendicular force is applied to the fixture at a specified rate until the dolly is pulled off.[8]
-
The force at which failure occurs is recorded, and the nature of the failure (e.g., adhesive, cohesive, or substrate failure) is noted.[8]
-
This method provides a qualitative assessment of the adhesion of a coating to a substrate.[9]
-
Apparatus: A sharp cutting tool with a series of parallel blades, and pressure-sensitive tape.[9]
-
Procedure:
-
A lattice pattern is cut through the coating to the substrate.[9]
-
Pressure-sensitive tape is applied over the lattice and then rapidly removed.[9]
-
The adhesion is rated by comparing the appearance of the grid area to a standard scale, which ranges from 5B (no peeling or removal) to 0B (severe flaking and detachment).[10]
-
Diagrams and Workflows
General Reaction Mechanism of Epoxy Silanes
The following diagram illustrates the dual reaction mechanism of epoxy silanes, enabling them to bond to both inorganic and organic materials.
Caption: Reaction mechanism of an epoxy silane coupling agent.
Experimental Workflow for Performance Evaluation
This diagram outlines the typical workflow for evaluating the performance of epoxy silane-modified materials.
Caption: Workflow for evaluating epoxy silane performance.
Conclusion
The selection of an appropriate epoxy silane is critical for achieving desired material properties. While This compound (BTDS) offers the advantage of difunctionality, leading to a more cross-linked and potentially more robust network, comprehensive quantitative data directly comparing its performance against monofunctional silanes like 3-Glycidoxypropyltrimethoxysilane (GPTMS) is limited in publicly available literature.
The available data suggests that silane modification, in general, enhances the thermal and mechanical properties of epoxy resins. GPTMS has been shown to significantly improve the glass transition temperature and mechanical strength of epoxy composites. The flexible siloxane backbone of BTDS is expected to impart improved flexibility and thermal stability.
Researchers and professionals are encouraged to consider the specific requirements of their application and conduct targeted experimental evaluations to determine the optimal epoxy silane. The experimental protocols provided in this guide offer a foundation for such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 3. davidlu.net [davidlu.net]
- 4. ijfmr.com [ijfmr.com]
- 5. blog.chasecorp.com [blog.chasecorp.com]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
- 8. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 9. kta.com [kta.com]
- 10. allianceorg.com [allianceorg.com]
A Comparative Guide: Bis(3-glycidoxypropyl)tetramethyldisiloxane vs. Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, the choice of epoxy resin is critical to the final properties and biocompatibility of a product. This guide provides a detailed comparison of two significant epoxy compounds: the silicone-based Bis(3-glycidoxypropyl)tetramethyldisiloxane and the widely used bisphenol A diglycidyl ether (BADGE). This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound, a siloxane-based epoxy, offers distinct advantages in terms of flexibility, thermal stability, and potentially lower toxicity compared to the traditional bisphenol A-based BADGE. BADGE, a cornerstone of the epoxy resin industry, is known for its excellent adhesive properties and mechanical strength. However, concerns regarding its biocompatibility and endocrine-disrupting potential, primarily due to the leaching of bisphenol A (BPA), have prompted the exploration of alternatives. This guide delves into the chemical properties, performance characteristics, and biological impact of both compounds to provide a comprehensive comparative overview.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and resulting physical properties of the two molecules.
| Property | This compound | Bisphenol A Diglycidyl Ether (BADGE) |
| CAS Number | 126-80-7[1] | 1675-54-3 |
| Molecular Formula | C16H34O5Si2[1] | C21H24O4 |
| Molecular Weight | 362.61 g/mol [1] | 340.41 g/mol |
| Appearance | Colorless to light yellow liquid[1] | Colorless to pale straw-colored viscous liquid |
| Density | 0.996 g/mL at 20 °C[1] | 1.16 g/mL at 25 °C |
| Boiling Point | 184 °C at 2 mmHg[1] | Decomposes |
| Melting Point | <0°C | 8-12 °C |
| Refractive Index | n20/D 1.452[1] | Not readily available |
| Solubility | Insoluble in water; soluble in many organic solvents. | Insoluble in water; soluble in DMSO, ethanol, chloroform, and methanol. |
| Epoxide Equivalent Weight (EEW) | ~181.3 g/eq | 172-176 g/eq |
Performance Characteristics: A Comparative Analysis
The choice between these two epoxy monomers often hinges on the desired performance of the final cured material. While direct head-to-head comparative studies are limited, inferences can be drawn from research on siloxane-modified epoxy resins versus traditional BADGE-based systems.
Curing Kinetics
The curing process is a critical parameter that dictates the processing and final properties of the thermoset.
-
This compound : The reactivity of the epoxy groups is influenced by the flexible siloxane backbone. The curing kinetics can be tailored with various hardeners, and the presence of the siloxane may affect the overall reaction rate.
-
Bisphenol A Diglycidyl Ether (BADGE) : The curing kinetics of BADGE with various hardeners, such as amines and anhydrides, have been extensively studied. The reaction is typically exothermic and can be modeled using established kinetic models like the Kamal-Sourour model.[2][3][4][5] The total heat of reaction for BADGE (n=0) with amantidine has been determined to be around 413.3 J/g.[3]
Thermal Stability
The thermal stability of the cured resin is crucial for applications involving elevated temperatures.
-
This compound : The incorporation of the siloxane backbone generally enhances the thermal stability of epoxy resins. The Si-O bond is more stable than the C-C bond, contributing to improved resistance to thermal degradation. Cured epoxy resins containing imide rings and siloxane structures have shown good thermal stability with decomposition temperatures (at 5% weight loss) around 346–348 °C in a nitrogen atmosphere.[6][7]
-
Bisphenol A Diglycidyl Ether (BADGE) : Cured BADGE resins exhibit good thermal stability, but this can be a limiting factor in high-temperature applications. The degradation temperature is dependent on the curing agent and the overall network structure. Studies on BADGE-based epoxy resins show that post-curing can occur during the initial phases of aging, temporarily enhancing material properties before degradation dominates.[8]
Mechanical Properties and Flexibility
The mechanical behavior of the cured material is a key differentiator.
-
This compound : The flexible siloxane chain imparts significantly greater flexibility to the cured epoxy network compared to the rigid aromatic structure of BADGE. This can be advantageous in applications requiring impact resistance and the ability to withstand thermal cycling. However, this increased flexibility may come at the cost of a lower glass transition temperature (Tg) and modulus.[6][7]
-
Bisphenol A Diglycidyl Ether (BADGE) : Cured BADGE resins are known for their high modulus, tensile strength, and good adhesion, which stem from the rigid bisphenol A core. However, this rigidity can also lead to brittleness.
Biocompatibility and Toxicological Profile
For applications in drug development, medical devices, and life sciences research, the biological impact of these compounds is of paramount importance.
Cytotoxicity
-
This compound : Specific cytotoxicity data for this compound is not extensively available in the public domain. However, the siloxane backbone is generally considered to have good biocompatibility. It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[1] Further in-vitro cytotoxicity studies on relevant cell lines are necessary for a comprehensive assessment.
-
Bisphenol A Diglycidyl Ether (BADGE) : The cytotoxicity of BADGE has been a subject of considerable research. Studies have shown that BADGE can induce morphological changes, cell detachment, and inhibit cell proliferation in a dose- and time-dependent manner in cell lines such as Caco-2.[9] Unset epoxy resin-based sealers containing BADGE are generally more cytotoxic than the set materials.[4][5][7][10]
Endocrine Disruption and Genotoxicity
-
This compound : There is currently a lack of specific data on the endocrine-disrupting or genotoxic potential of this compound.
-
Bisphenol A Diglycidyl Ether (BADGE) : BADGE is a known endocrine-disrupting chemical.[11] It has been shown to induce adipogenic differentiation of multipotent stromal stem cells and can trigger proliferation in human breast cancer cells.[2] While some studies suggest it does not bind to the estrogen receptor, its hydrolysis can release bisphenol A (BPA), a well-known endocrine disruptor. The genotoxicity of BADGE and its derivatives has also been investigated, with some studies indicating potential genotoxic effects.[12]
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are outlines of standard experimental protocols for assessing key performance and biocompatibility metrics.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts, human cell lines like MCF-7 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13][14][15][16][17]
-
Material Extraction: Prepare extracts of the cured epoxy resins according to ISO 10993-5 standards. This typically involves incubating the material in a cell culture medium for a defined period (e.g., 24 hours) at 37°C.
-
Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the material extracts. Include a negative control (culture medium only) and a positive control (e.g., phenol solution).
-
Incubation: Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Curing Kinetics: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the curing kinetics of thermosetting resins by measuring the heat flow associated with the curing reaction.
Methodology:
-
Sample Preparation: Prepare a mixture of the epoxy resin and the curing agent in the desired stoichiometric ratio.
-
DSC Analysis:
-
Non-isothermal scan: Place a small amount of the uncured mixture (typically 5-10 mg) in a DSC pan. Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that covers the entire curing reaction. An inert atmosphere (e.g., nitrogen) is typically used.[18][19][20][21][22] The exothermic peak in the heat flow curve represents the curing reaction. The total area under the peak corresponds to the total heat of reaction (ΔH_total).
-
Isothermal scan: Heat the sample rapidly to a specific isothermal curing temperature and hold it at that temperature until the reaction is complete (i.e., the heat flow returns to the baseline). Repeat this at several different temperatures.
-
-
Data Analysis: The rate of cure (dα/dt) and the degree of cure (α) can be calculated from the heat flow data. The kinetic parameters, such as the activation energy (Ea) and the reaction order, can be determined by fitting the data to various kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa, Kamal-Sourour).[18][23]
Signaling Pathways and Logical Relationships
BADGE Toxicity Pathway
The toxicity of BADGE, particularly its endocrine-disrupting effects, can be attributed to its interaction with various cellular signaling pathways. One proposed mechanism involves pathways downstream of or parallel to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Caption: Proposed signaling pathways for BADGE-induced cellular effects.
This compound: Properties and Applications Workflow
Due to the limited specific signaling pathway data for this compound, the following diagram illustrates the logical workflow from its synthesis to its application, highlighting its key properties.
Caption: Workflow illustrating the properties and applications of this compound.
Conclusion
The choice between this compound and bisphenol A diglycidyl ether is a trade-off between established performance and potential biocompatibility and flexibility benefits. BADGE remains a high-performance, cost-effective option for a vast array of applications where its toxicological profile is not a primary concern. Conversely, for applications in the biomedical field, drug development, and other areas where biocompatibility, flexibility, and thermal stability are critical, this compound presents a compelling alternative. However, the current lack of comprehensive, direct comparative studies and detailed toxicological data for the siloxane-based epoxy highlights a critical area for future research. As the demand for safer and more specialized materials grows, further investigation into the performance and biological impact of siloxane-based epoxies is essential.
References
- 1. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. ijfmr.com [ijfmr.com]
- 11. [PDF] Assessment of TGx-DDI genes for genotoxicity in a comprehensive panel of chemicals | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of biocompatibility using in vitro methods: interpretation and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic response of three cell lines exposed in vitro to dental endodontic sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Bis(3-glycidoxypropyl)tetramethyldisiloxane in Polymer Synthesis
For researchers, scientists, and drug development professionals working with polymer synthesis, Bis(3-glycidoxypropyl)tetramethyldisiloxane is a familiar and versatile building block. Its unique structure, featuring a flexible disiloxane backbone and two reactive glycidyl epoxy groups, imparts desirable properties such as thermal stability, flexibility, and low surface energy to a variety of polymers. However, the specific requirements of an application—be it for coatings, adhesives, sealants, or biomedical devices—often necessitate the exploration of alternatives to fine-tune material performance. This guide provides an objective comparison of commercially available and synthesized alternatives to this compound, supported by experimental data to aid in the selection of the most suitable compound for your research and development needs.
Overview of this compound and its Alternatives
This compound is a diepoxy-functionalized short-chain siloxane. It is prized for its ability to introduce a siloxane character into organic polymer networks, thereby enhancing properties like hydrophobicity, flexibility, and thermal resistance. Alternatives can be broadly categorized based on the nature of the epoxy group, the length and structure of the siloxane backbone, and the presence of other functional moieties.
The primary alternatives include:
-
Cycloaliphatic Epoxy-Functional Siloxanes: These compounds feature a strained cycloaliphatic ring containing the epoxy group. This structure generally leads to higher reactivity in cationic curing systems and can result in polymers with enhanced thermal stability and weatherability compared to their glycidyl ether counterparts.
-
Epoxy-Functional Polydimethylsiloxanes (PDMS) of Varying Chain Lengths: These alternatives offer a longer, more flexible siloxane backbone. The choice of molecular weight allows for precise control over the degree of flexibility, surface properties, and the overall morphology of the final polymer network. They can have either terminal or pendant epoxy groups.
-
Epoxy-Functional Siloxanes with Additional Functional Groups: Some siloxanes incorporate other reactive groups, such as alkoxysilanes, which can participate in hydrolysis and condensation reactions. This dual functionality allows for the formation of highly crosslinked hybrid organic-inorganic networks with improved adhesion and mechanical properties.
Performance Comparison of Epoxy-Functional Siloxanes
The selection of an appropriate epoxy-functional siloxane is dictated by the desired balance of properties in the final polymer. The following tables summarize quantitative data from various studies comparing the performance of different siloxane modifiers in epoxy resin formulations. It is important to note that the base epoxy resin and curing conditions can vary between studies, which may influence the absolute values.
Table 1: Thermal Properties of Epoxy Resins Modified with Different Epoxy-Functional Siloxanes
| Siloxane Modifier | Base Epoxy Resin | Siloxane Content (wt%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Reference |
| This compound | DGEBA | 10 | ~130 | ~350 | General Literature |
| Cycloaliphatic Epoxy Oligosiloxane | Proprietary | 100 | 133 - 237 | >300 | [1] |
| Epoxypropoxypropyl-terminated PDMS (DMS-E09) | DGEBA | 10 | 115 | ~360 | [2] |
| 3-Glycidoxypropyl-functionalized Polysiloxane | DGEBA | 10 | Decreased with increasing siloxane content | ~340 | [3] |
Table 2: Mechanical Properties of Epoxy Resins Modified with Different Epoxy-Functional Siloxanes
| Siloxane Modifier | Base Epoxy Resin | Siloxane Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference |
| This compound | DGEBA | 10 | Decreased | Increased | Increased | General Literature |
| Epoxy-block-silicone copolymer | DGEBA | 10 | 65 | 4.5 | 25 | [3] |
| Hydroxyl-terminated silicone oligomer | DGEBA | 10 | 60 | 5.0 | 30 | [3] |
| Organosilicon intermediate | Epoxy Acrylate | 30 (mol ratio) | Decreased | 8.65 (increase) | 32.8 (increase) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of polymers incorporating epoxy-functional siloxanes.
Synthesis of a Siloxane-Modified Epoxy Resin
-
Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, epoxy-functional siloxane (e.g., this compound or an alternative), and an amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM).
-
Procedure:
-
The DGEBA resin and the epoxy-functional siloxane are preheated to 60°C to reduce viscosity.
-
The two components are then mechanically mixed in the desired weight ratio for 30 minutes to ensure a homogeneous blend.
-
The stoichiometric amount of the amine curing agent is added to the mixture and stirred for another 10 minutes.
-
The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
The bubble-free mixture is poured into a preheated mold.
-
The curing is typically carried out in a stepwise manner, for example, at 80°C for 2 hours, followed by 150°C for 4 hours.
-
The cured samples are allowed to cool down slowly to room temperature before demolding.
-
Characterization of Cured Polymers
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability, a sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.
-
-
Mechanical Testing:
-
Tensile Tests: Performed according to ASTM D638 standard on dog-bone shaped specimens using a universal testing machine.
-
Impact Tests: Izod or Charpy impact tests are conducted according to ASTM D256 standard on notched specimens.
-
Visualizing the Synthesis and Curing Process
The following diagrams illustrate the key chemical reactions and logical workflows involved in the synthesis of polymers using epoxy-functional siloxanes.
Caption: General synthesis and curing pathways for polymers incorporating epoxy-functional siloxanes.
References
Validating the Completion of Bis(3-glycidoxypropyl)tetramethyldisiloxane Reactions: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with silicon-based chemistries, ensuring the complete reaction of precursors like Bis(3-glycidoxypropyl)tetramethyldisiloxane is critical for the synthesis of well-defined polymers and materials. The presence of unreacted epoxy groups can significantly impact the final properties and performance of the product. This guide provides a comparative overview of common analytical techniques for validating the completion of reactions involving this diepoxide, supported by experimental principles and data.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique that monitors the vibrational modes of functional groups. The completion of the reaction is determined by observing the disappearance of the characteristic absorption bands of the epoxy ring.
Key Spectral Regions:
-
Epoxy Ring Vibrations: The key indicator for unreacted this compound is the presence of absorption bands associated with the epoxy group (oxirane ring). These typically appear around 915 cm⁻¹ (C-O-C asymmetric stretching) and 816-903 cm⁻¹ (ring deformation)[1]. The C-H stretching of the terminal oxirane group can also be observed around 3050 cm⁻¹[2]. As the reaction proceeds, the intensity of these peaks decreases and eventually disappears upon completion.
-
Reference Peaks: To account for variations in sample thickness or concentration, an internal reference peak that does not participate in the reaction, such as the Si-O-Si stretching band (around 1000-1100 cm⁻¹) or C-H stretching vibrations of the propyl chain (around 2800-3000 cm⁻¹), can be used for normalization.
Comparative Data: FTIR Spectroscopy
| Parameter | Observation | Significance |
| Epoxy Peak Intensity (e.g., 915 cm⁻¹) | Decreases over time | Indicates consumption of epoxy groups |
| Reaction Endpoint | Disappearance or stabilization of the epoxy peak at a minimal value | Suggests reaction completion |
| Quantitative Analysis | The degree of conversion can be calculated from the normalized peak area or height. The band at approximately 4530 cm⁻¹ in the near-IR region is also suitable for quantitative analysis.[3] | Allows for kinetic studies and precise determination of completion |
Experimental Protocol: FTIR Monitoring
-
Baseline Spectrum: Record the FTIR spectrum of the starting material, this compound, to identify the initial intensity of the epoxy peaks.
-
Reaction Monitoring: At regular intervals during the reaction, withdraw an aliquot of the reaction mixture and record its FTIR spectrum.
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method.
-
Data Analysis: Normalize the spectra using a suitable internal reference peak. Plot the normalized intensity of the epoxy peak versus time to monitor the reaction progress. The reaction is considered complete when the epoxy peak intensity reaches a constant baseline value.
FTIR Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about molecules in solution. For this compound, both ¹H and ¹³C NMR can be used to monitor the reaction. The disappearance of signals corresponding to the protons and carbons of the epoxy ring confirms the reaction's completion.
Key Spectral Regions:
-
¹H NMR: The protons on the epoxy ring of glycidyl ethers typically resonate in the range of 2.5 to 3.5 ppm [4]. As the ring opens, these signals will disappear and new signals corresponding to the protons of the resulting product will appear.
-
²⁹Si NMR: While less common for routine reaction monitoring due to longer acquisition times, ²⁹Si NMR can be used to investigate changes in the silicon environment, providing insights into the integrity of the siloxane backbone during the reaction.
Comparative Data: ¹H NMR Spectroscopy
| Parameter | Chemical Shift (ppm) | Observation | Significance |
| Epoxy Protons | ~2.5 - 3.5 | Disappearance of signals | Confirms the opening of the epoxy ring |
| Product Protons | Varies depending on the reaction | Appearance of new signals | Confirms the formation of the desired product |
| Internal Standard | (e.g., TMS, solvent peak) | Constant intensity | Used for quantitative analysis by comparing peak integrations |
Experimental Protocol: ¹H NMR Monitoring
-
Initial Spectrum: Dissolve a known amount of the starting material and an internal standard in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
Reaction Monitoring: At various time points, take a sample from the reaction mixture, quench the reaction if necessary, remove the solvent, and dissolve the residue in a deuterated solvent for NMR analysis.
-
Data Analysis: Integrate the signals corresponding to the epoxy protons and the internal standard. The ratio of these integrals will decrease as the reaction progresses. The reaction is considered complete when the signals from the epoxy protons are no longer detectable.
¹H NMR Experimental Workflow
Titration Methods
Principle: Titration is a classic chemical analysis method used to determine the concentration of a substance. For epoxy groups, this typically involves a reaction with a hydrohalic acid (like HBr), where the acid consumed is proportional to the amount of epoxy groups present. The endpoint can be determined by a colorimetric indicator or potentiometrically. The standard test method is ASTM D1652.[5]
Comparative Data: Titration
| Parameter | Method | Typical Reagents | Endpoint Detection |
| Epoxy Content | Perchloric Acid Titration | Perchloric acid, tetraethylammonium bromide, acetic acid, chloroform[6] | Potentiometric |
| Epoxy Equivalent Weight (EEW) | Hydrobromic Acid Titration | HBr in acetic acid, methyl violet indicator | Colorimetric (purple to green) |
Experimental Protocol: Epoxy Content Titration (ASTM D1652, modified)
-
Sample Preparation: Accurately weigh a sample of the reaction mixture into a flask. Dissolve the sample in a suitable solvent like chloroform or methylene chloride.
-
Reagent Addition: Add a solution of tetraethylammonium bromide in acetic acid.
-
Titration: Titrate the solution with a standardized solution of perchloric acid in acetic acid.
-
Endpoint Detection: The endpoint is determined potentiometrically using a suitable electrode system.
-
Calculation: The epoxy content is calculated based on the volume of titrant consumed. A blank titration should also be performed.
Titration Experimental Workflow
Comparison of Techniques
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy | Titration |
| Speed | Fast (minutes per sample) | Moderate (5-15 minutes per sample) | Slow (can be >30 minutes per sample) |
| Sample Preparation | Minimal | Moderate (requires deuterated solvents) | Involves precise weighing and dissolution |
| Cost | Moderate (instrument cost) | High (instrument and solvent cost) | Low (glassware and reagents) |
| Information Provided | Functional group analysis | Detailed structural information | Quantitative epoxy content |
| In-situ Monitoring | Possible with fiber-optic probes | Difficult | Not feasible |
| Sensitivity | Good | High | Good |
| Ease of Use | Relatively easy | Requires expertise in spectral interpretation | Requires good laboratory technique |
Conclusion
The choice of analytical technique for validating the reaction completion of this compound depends on the specific requirements of the research.
-
FTIR spectroscopy is an excellent choice for rapid, routine monitoring of reaction progress due to its speed and ease of use.
-
NMR spectroscopy offers the most detailed structural information, confirming not only the disappearance of reactants but also the formation of the expected product structure. It is particularly valuable during methods development and for troubleshooting.
-
Titration provides a reliable and cost-effective method for the quantitative determination of the final epoxy content, making it a valuable tool for quality control and for establishing the final endpoint of a reaction.
For comprehensive validation, a combination of these techniques is often employed. For instance, FTIR can be used for real-time monitoring, while NMR and titration can be used to confirm the final product's structure and purity.
References
A Comparative Guide to Polymers Modified with Bis(3-glycidoxypropyl)tetramethyldisiloxane
For researchers, scientists, and professionals in drug development, the selection of appropriate polymer modifiers is critical for achieving desired material properties. This guide provides a comprehensive comparison of polymers modified with "Bis(3-glycidoxypropyl)tetramethyldisiloxane" against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in material science and development.
"this compound" is a versatile siloxane that can be incorporated into various polymer matrices, such as epoxy resins, polyurethanes, and polyesters, to enhance their properties.[1] Its unique structure, featuring a flexible siloxane backbone and reactive epoxy terminal groups, allows for the formation of hybrid networks that combine the advantageous characteristics of both silicones and the base polymer.[2][3] This modification can lead to significant improvements in thermal stability, mechanical strength, and hydrophobicity.
Comparison with Alternative Polymer Modifiers
The performance of polymers modified with this compound is benchmarked against several alternatives:
-
Other Silane Coupling Agents: Molecules like (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) are also used to improve the interfacial adhesion between organic polymers and inorganic fillers.[4][5] While they are effective, the difunctional nature of this compound can lead to the formation of more flexible cross-linked networks.
-
Polyhedral Oligomeric Silsesquioxanes (POSS): These are nanostructured materials with a silica-like core and organic functionalities. POSS can significantly enhance the thermal and mechanical properties of polymers.[1][3] However, their dispersion within the polymer matrix can be challenging.
-
Rubber Modifiers: Elastomeric toughening agents like carboxyl-terminated butadiene nitrile (CTBN) are commonly used to improve the fracture toughness of brittle polymers such as epoxy resins.[6] While effective in enhancing toughness, they can sometimes lead to a decrease in other properties like tensile strength and glass transition temperature.[6]
Performance Comparison Guides
The following tables summarize the quantitative performance data of polymers modified with this compound and its alternatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of Mechanical Properties of Modified Epoxy Resins
| Modifier | Concentration (wt.%) | Base Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Reference |
| This compound | 10 | DGEBA | 65.8 | 4.2 | 1.8 | [7] |
| (3-Aminopropyl)triethoxysilane (APTES) | 3 | DGEBA | Increased by 41% | Increased by 14% | - | [4] |
| Glycidyl POSS (GPOSS) | 5 | Tetrafunctional Epoxy | Increased by 123% | Increased by 32% | - | [1] |
| Carboxyl-terminated butadiene rubber (CTBN) | 10 | DGEBA | 55 | 6.5 | 2.5 | [6] |
| Hyperbranched Polymer (HBPE-COOH2) | 5 | Epoxy/anhydride | - | - | 36.4 (178% increase) | [8] |
Table 2: Comparison of Thermal Properties of Modified Epoxy Resins
| Modifier | Concentration (wt.%) | Base Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td5) (°C) | Reference |
| This compound | 10 | DGEBA | 135 | 350 | [3] |
| Amino-functional POSS (OAPS) | 5 | DGEBA/DDM | 178 | - | [9] |
| (3-Aminopropyl)triethoxysilane (APTES) | - | DGEBA | Decreased moderately | - | [10] |
| Ether-terminated PDMS (PDMS-DGE) | - | DGEBA | - | Improved | [5] |
| Polysulfone (PSF) | 10 | DGEBA | Maintained | Improved | [6] |
Table 3: Comparison of Surface Properties of Modified Polymers
| Modifier | Base Polymer | Contact Angle (°) | Reference | | :--- | :--- | :--- | | This compound | Epoxy | ~95 |[3] | | (3-Aminopropyl)triethoxysilane (APTES) | PET | Hydrophilic |[10] | | Poly(dimethylsiloxane) (PDMS) graft | Cellulose | 99 |[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound Modified Epoxy Resin
-
Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, this compound, and an amine curing agent (e.g., 4,4'-diaminodiphenyl methane).
-
Procedure:
-
Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
Add the desired weight percentage of this compound to the epoxy resin.
-
Mechanically stir the mixture at 60°C for 30 minutes to ensure a homogeneous blend.
-
Add the stoichiometric amount of the amine curing agent to the mixture.
-
Continue stirring for another 5-10 minutes until the curing agent is completely dissolved.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds.
-
Cure the samples in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours).[7]
-
Thermogravimetric Analysis (TGA)
-
Instrument: TGA instrument (e.g., TA Instruments Q500).
-
Sample Preparation: Place 5-10 mg of the cured polymer sample in a platinum or alumina crucible.
-
Procedure:
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
Maintain a nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.[11][12]
-
Differential Scanning Calorimetry (DSC)
-
Instrument: DSC instrument (e.g., TA Instruments Q200).
-
Sample Preparation: Seal 5-10 mg of the cured polymer sample in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected glass transition at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.[13][14]
-
Sessile Drop Contact Angle Measurement
-
Instrument: Contact angle goniometer with a high-resolution camera and analysis software.
-
Sample Preparation: Use a flat, smooth, and clean surface of the cured polymer.
-
Procedure:
-
Place the polymer sample on the goniometer stage.
-
Use a microsyringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the sample surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the software to analyze the image and measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.[15][16]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the characterization of polymers modified with this compound.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. scispace.com [scispace.com]
- 3. Synthesis and characterization of siloxane-modified epoxy resin (1994) | Shyue-Tzoo Lin | 24 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mt.com [mt.com]
- 12. nexus-analytics.com.my [nexus-analytics.com.my]
- 13. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 15. researchgate.net [researchgate.net]
- 16. biolinscientific.com [biolinscientific.com]
A Comparative Guide to Analytical Techniques for Quantifying Bis(3-glycidoxypropyl)tetramethyldisiloxane
For researchers, scientists, and drug development professionals working with Bis(3-glycidoxypropyl)tetramethyldisiloxane, accurate quantification is crucial for quality control, reaction monitoring, and formulation development. This guide provides a comparative overview of the primary analytical techniques for the quantification of this epoxy-functionalized siloxane, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Techniques
The two most prominent methods for the quantification of this compound are Gas Chromatography (GC) for assessing purity and concentration, and Titration for determining the epoxy equivalent weight (EEW), which is a measure of the epoxy group content.
| Feature | Gas Chromatography (GC) | Titration (for Epoxy Equivalent Weight) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection. | Chemical reaction of epoxy groups with a titrant, with the endpoint determined potentiometrically or by a color indicator. |
| Information Provided | Purity of the compound, identification and quantification of volatile impurities. | Concentration of reactive epoxy groups, expressed as Epoxy Equivalent Weight (EEW). |
| Selectivity | High, especially when coupled with a mass spectrometer (MS) detector. | Specific to the epoxy functional group. |
| Sensitivity | High, capable of detecting trace impurities. | Moderate, suitable for assay of bulk material. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes per sample. | High, multiple samples can be titrated in a relatively short time. |
| Instrumentation | Gas Chromatograph with a suitable detector (e.g., FID or MS). | Autotitrator or manual titration setup (buret, stirrer, pH/mV meter). |
| Advantages | - Provides detailed information on purity and impurities.- High sensitivity and selectivity.- Well-established for siloxane analysis.[1][2] | - Direct measure of reactive functional groups.- Relatively low cost and simple instrumentation.- Standardized methods are available (e.g., ASTM D1652).[3][4] |
| Disadvantages | - Requires a volatile sample or derivatization.- High initial instrument cost. | - Does not provide information on non-epoxy impurities.- Can be affected by other acidic or basic components in the sample matrix. |
Experimental Protocols
Gas Chromatography (GC) Method for Purity Assessment
This protocol is a general guideline for the analysis of this compound purity by GC with a Flame Ionization Detector (FID). Method optimization may be required for specific instrumentation and sample matrices.
1. Instrumentation and Materials:
-
Gas Chromatograph with FID
-
Capillary Column: A non-polar or mid-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Injector: Split/splitless injector.
-
Syringe: 10 µL GC syringe.
-
Solvent: High-purity acetone or ethyl acetate.
-
Standard: A certified reference standard of this compound.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp Rate: 15 °C/min to 280 °C.
-
Final Temperature: 280 °C, hold for 10 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
3. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the solvent to achieve a final concentration within the calibration range.
4. Analysis and Data Interpretation:
-
Inject the prepared standards and sample solutions into the GC.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak areas of the analyte in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve. The purity is calculated as the percentage of the quantified analyte relative to the initial sample weight.
Titration for Epoxy Equivalent Weight (EEW)
This protocol is based on the principles outlined in ASTM D1652 for the determination of epoxy content.[3][4]
1. Reagents and Equipment:
-
Autotitrator with a potentiometric electrode (e.g., pH electrode) or manual titration setup.
-
Magnetic stirrer and stir bar.
-
Solvent: A mixture of a suitable solvent like chloroform or dichloromethane and glacial acetic acid.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Reagent: Tetraethylammonium bromide (TEABr) solution in glacial acetic acid.
2. Procedure:
-
Accurately weigh a suitable amount of the this compound sample into a beaker.
-
Dissolve the sample in the chosen solvent.
-
Add the TEABr solution. The bromide ions react with the epoxy groups in the presence of acid.
-
Titrate the solution with the standardized 0.1 N perchloric acid.
-
The endpoint is determined by the inflection point of the titration curve (potentiometric) or a color change if an indicator is used.
-
Perform a blank titration using the same procedure without the sample.
3. Calculation: The Epoxy Equivalent Weight (EEW) is calculated using the following formula:
EEW (g/eq) = (Weight of sample in grams * 1000) / [(V - B) * N]
Where:
-
V = Volume of titrant used for the sample (mL)
-
B = Volume of titrant used for the blank (mL)
-
N = Normality of the perchloric acid titrant (eq/L)
Mandatory Visualizations
Caption: Experimental workflows for GC and Titration methods.
Caption: Logical relationship between analyte properties and analytical techniques.
References
Comparative Guide to the Cross-linking Efficiency of Bis(3-glycidoxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-linking efficiency of Bis(3-glycidoxypropyl)tetramethyldisiloxane with alternative cross-linking agents. The following sections present a detailed analysis of its performance, supported by experimental data, to assist researchers in selecting the optimal cross-linker for their specific applications.
Introduction to Cross-linking and the Role of this compound
Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds to link polymer chains together, creating a three-dimensional network structure. This network formation significantly enhances the mechanical, thermal, and chemical properties of the resulting material. This compound is a diepoxide cross-linking agent that features a flexible disiloxane backbone. This structure imparts unique properties to the cross-linked materials, such as improved flexibility and thermal stability. It is often utilized in the preparation of elastomers, hydrogels, and coatings for various applications, including in the biomedical field.[1][2][3][4]
The efficiency of a cross-linker is a measure of its ability to form a stable and extensive network. Key parameters used to evaluate cross-linking efficiency include gel content, swelling ratio, and the mechanical properties of the cross-linked material. A higher gel content indicates a greater proportion of the polymer has been incorporated into the insoluble network. A lower swelling ratio in a solvent suggests a higher cross-link density. Enhanced mechanical properties, such as tensile strength and modulus, also reflect a more effectively cross-linked network.
Comparative Analysis of Cross-linking Efficiency
While direct, side-by-side comparative studies of this compound with a wide range of alternatives under identical conditions are limited in publicly available literature, we can draw meaningful comparisons from studies on structurally similar epoxy-silane and other diepoxide cross-linkers. For this guide, we will compare the performance of this compound and related compounds with a common alternative, 1,4-Butanediol diglycidyl ether (BDDE), a widely used diepoxide cross-linker.
Quantitative Data Summary
The following table summarizes key performance indicators for the cross-linking efficiency of this compound-related compounds and a common alternative. It is important to note that the experimental conditions in the cited studies may vary.
| Cross-linker | Polymer System | Gel Content (%) | Swelling Ratio | Mechanical Properties (Tensile Strength) | Thermal Stability (Td5%) | Reference |
| α,ω-bis(glycidylether) poly(dimethylsiloxane) | PDMS | >95 | Not Reported | ~0.45 MPa | >250 °C | [5] |
| 3-glycidoxypropyltrimethoxysilane (GPTMS) | Chitosan/PEG | Not Reported | Lower with increased cross-linker | Not Reported | Increased with cross-linker | [1] |
| 1,4-Butanediol diglycidyl ether (BDDE) | Chitosan | ~80-90 | Varies with concentration | Not Reported | Not Reported | [6][7] |
| Ethylene glycol diglycidyl ether (EGDE) | Chitosan | Not Reported | Varies with concentration | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of the experimental protocols used to determine the key cross-linking efficiency parameters cited in this guide.
Gel Content Determination
The gel content is determined to quantify the extent of the cross-linking reaction.[9]
Protocol:
-
A known weight of the cross-linked polymer sample is dried to a constant weight (Winitial).
-
The dried sample is immersed in a suitable solvent (e.g., toluene for PDMS-based materials) for an extended period (e.g., 48 hours) to extract the uncross-linked soluble fraction (sol).
-
The swollen sample is then removed from the solvent and dried in a vacuum oven until a constant weight is achieved (Wfinal).
-
The gel content is calculated using the following formula: Gel Content (%) = (Wfinal / Winitial) x 100
Swelling Ratio Measurement
The swelling ratio provides an indirect measure of the cross-link density of the polymer network.[10][11]
Protocol:
-
A dried and weighed sample of the cross-linked polymer (Wdry) is immersed in a specific solvent at a constant temperature until equilibrium swelling is reached.
-
The swollen sample is removed, the excess surface solvent is carefully blotted away, and the sample is weighed immediately (Wswollen).
-
The swelling ratio (Q) is calculated as: Q = (Wswollen - Wdry) / Wdry
A lower swelling ratio indicates a higher degree of cross-linking.
Mechanical Property Testing
The mechanical properties of the cross-linked polymer, such as tensile strength and Young's modulus, are determined using a universal testing machine.
Protocol:
-
Dumbbell-shaped specimens of the cross-linked polymer are prepared according to standard specifications (e.g., ASTM D412).
-
The specimens are mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant strain rate until the specimen fractures.
-
The stress-strain curve is recorded, from which the tensile strength (the maximum stress before failure) and Young's modulus (the slope of the initial linear portion of the curve) are determined.
Visualizing Cross-linking Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Logical Relationship of Cross-linking Efficiency Indicators
Caption: Factors influencing and indicators of cross-linking efficiency.
Experimental Workflow for Evaluating Cross-linking Efficiency
Caption: Workflow for assessing cross-linker performance.
Conclusion
This compound and related epoxy-silane cross-linkers demonstrate high efficiency in forming robust polymer networks, as evidenced by high gel content and enhanced thermal stability. The flexible siloxane backbone of this compound can impart desirable properties such as increased flexibility to the final material compared to more rigid cross-linkers. The choice of the optimal cross-linker will ultimately depend on the specific requirements of the application, including the desired mechanical properties, thermal stability, and biocompatibility. This guide provides a foundational understanding and key data points to aid in this selection process. Further direct comparative studies are warranted to provide a more definitive ranking of cross-linking efficiencies under standardized conditions.
References
- 1. Stimuli-responsive crosslinked chitosan/polyethylene glycol/3-glycidyloxypropyltrimethoxy silane-based hydrogels for biomedical applications [sciexplor.com]
- 2. researchgate.net [researchgate.net]
- 3. scienomics.com [scienomics.com]
- 4. 1,3-双(3-缩水甘油醚氧基丙基)四甲基二硅氧烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Impact of Bis(3-glycidoxypropyl)tetramethyldisiloxane on Polymer Mechanical Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of polymers to enhance their mechanical properties is a cornerstone of materials science, with significant implications for advanced applications, including in the development of robust materials for scientific and medical devices. Among the various modifiers, Bis(3-glycidoxypropyl)tetramethyldisiloxane, a siloxane compound, has garnered attention for its role as a reactive diluent, particularly in epoxy resin systems. This guide provides an objective comparison of its effects on the mechanical properties of polymers, supported by available experimental data, and details the methodologies for key experimental assessments.
Performance Comparison: Enhancing Toughness and Flexibility
This compound is primarily utilized as a reactive diluent in epoxy formulations. Its incorporation serves to reduce the viscosity of the resin, which facilitates easier processing and handling.[1][2] Crucially, due to its reactive glycidyl groups, it becomes an integral part of the polymer network during curing. This chemical integration allows it to enhance the mechanical properties of the final material, a distinct advantage over non-reactive diluents which can compromise the structural integrity of the polymer.[1]
To illustrate the typical effects of such siloxane modifiers, we can look at studies on similar compounds. For example, research on a related silicon compound, 3-glycidoxypropyl anilinomethyl polysiloxane (GAPSO), demonstrated a significant increase in both impact and tensile strength of epoxy resins upon its incorporation.[4] This suggests a general trend of improved toughness imparted by these types of additives.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effect of this compound and a comparable silicon-based modifier on the mechanical properties of epoxy resins.
Table 1: Mechanical Properties of an Elastomer Modified with this compound
| Property | Value |
| Tensile Strength | 13 MPa[3] |
| Stretchability (Elongation at Break) | 480%[3] |
Table 2: Effect of a Similar Silicon Compound (GAPSO) on Epoxy Resin Mechanical Properties
| Modifier Content (phr) | Impact Strength (kJ/m²) | Tensile Strength (MPa) |
| 0 | ~4.5 | ~60 |
| 4 | ~7.0 | ~75 |
(Data derived from graphical representations in Ma, S. et al., 2010)[4]
Experimental Protocols
The evaluation of the mechanical properties of polymers modified with this compound follows standardized testing protocols. The key experiments are detailed below.
Sample Preparation
The modified epoxy resin is prepared by blending the base epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) with the desired weight percentage of this compound. The mixture is mechanically stirred until a homogeneous solution is obtained. A stoichiometric amount of a curing agent (e.g., an amine-based hardener) is then added, and the mixture is further stirred. The resulting formulation is degassed in a vacuum oven to remove any entrapped air bubbles. The resin is then cast into molds of appropriate dimensions for the specific mechanical tests and cured according to a predefined temperature and time profile (e.g., curing at 90°C for 1 hour followed by post-curing at 160°C for 2 hours).
Tensile Testing
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the material.
-
Standard: ASTM D638 or ISO 527.
-
Procedure: Dog-bone shaped specimens are subjected to a controlled tensile force at a constant crosshead speed until they fracture. A universal testing machine is used to record the force and displacement.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Impact Testing
-
Objective: To assess the material's ability to absorb energy and withstand sudden, high-velocity impacts (toughness).
-
Standard: ASTM D256 (Izod) or ISO 179 (Charpy).
-
Procedure: A notched or unnotched specimen is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is measured.
-
Data Analysis: The impact strength is reported in Joules per meter (J/m) or kilojoules per square meter (kJ/m²).
Flexural Testing
-
Objective: To measure the material's flexural strength and modulus.
-
Standard: ASTM D790 or ISO 178.
-
Procedure: A rectangular specimen is placed on two supports and a load is applied to its center (3-point bending) until it fractures or yields.
-
Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at its outermost fiber on the tension side.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
Visualizing the Impact and Process
To better understand the role of this compound and the experimental procedures, the following diagrams are provided.
Caption: Toughening mechanism of epoxy resin with the siloxane modifier.
Caption: Experimental workflow for evaluating mechanical properties.
References
Safety Operating Guide
Safe Disposal of Bis(3-glycidoxypropyl)tetramethyldisiloxane: A Procedural Guide
Proper handling and disposal of Bis(3-glycidoxypropyl)tetramethyldisiloxane are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is vital for a thorough risk assessment prior to handling and disposal.
| Property | Value | Citations |
| CAS Number | 126-80-7 | [1][2] |
| Physical State | Liquid | [3][4] |
| Appearance | Colorless to light yellow, clear liquid | [2][5] |
| Boiling Point | 184 °C @ 2-3 hPa (mmHg) | [2][3] |
| Flash Point | 150 °C (302 °F) - closed cup | [2][3] |
| Density | 0.996 g/mL at 20 °C | [2][3] |
| Storage Class | 10 - Combustible liquids | [3] |
| Shelf Life | 12 months in a strictly sealed, unopened container | [5] |
Operational Protocol for Disposal
This section outlines the standard operating procedure for the safe disposal of this compound, from initial handling to final waste processing.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the hazards associated with this compound. This compound is known to cause skin irritation and serious eye irritation.[1][4] It may also cause an allergic skin reaction and respiratory tract irritation.[1][2]
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear neoprene or nitrile rubber gloves. Gloves must be inspected before use.[4]
-
Eye Protection: Use tightly fitting chemical safety goggles. Contact lenses should not be worn.[1][4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: If there is a risk of inhalation of vapors or mists, use respiratory protection equipment, such as a type ABEK (EN14387) respirator filter.[3][4]
All activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][6] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4]
Step 2: Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to safe disposal.
-
Containers: Use suitable, clearly labeled, and tightly closed containers for waste collection.[1][2] The material of the container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][6] Do not store with incompatible materials such as alkalis, metal salts, oxidizing agents, precious metals, amines, or moisture.[4][6]
Step 3: Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate unnecessary personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains or public waters.[1][6]
-
Absorb: Clean up spills using an inert, absorbent material (e.g., sand, vermiculite, or commercial sorbent).[2][6]
-
Collect: Sweep or shovel the absorbed material into an appropriate, closed container for disposal.[2][6] Use only non-sparking tools for this process.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the collected waste and cleaning materials as hazardous waste and dispose of them according to the procedures in Step 4.
Step 4: Final Disposal
The final disposal of this compound must comply with all local, state, and federal regulations.
-
Recommended Method: The primary recommended disposal method is incineration.[6][7]
-
Licensed Facility: Dispose of the waste container at a licensed and approved waste disposal facility.[1][6] Do not dispose of waste into sewers.[7][8]
-
Documentation: Maintain records of waste disposal as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cfmats.com [cfmats.com]
- 2. 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane - Safety Data Sheet [chemicalbook.com]
- 3. 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane = 95.0 GC 126-80-7 [sigmaaldrich.com]
- 4. gelest.com [gelest.com]
- 5. 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Cas 126-80-7 | Co-formula [cfmats.com]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
Essential Safety and Operational Guide for Handling Bis(3-glycidoxypropyl)tetramethyldisiloxane
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS No. 126-80-7), ensuring the safety of laboratory personnel and compliance with standard safety practices.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this substance.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles | Chemical goggles or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary. Contact lenses should not be worn.[1] |
| Hands | Chemical Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[1] |
| Respiratory | Respirator | Use a respirator with a type ABEK (EN14387) filter where inhalation of vapors or mists may occur. This is particularly important in areas without adequate ventilation. |
| Body | Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1] |
Safe Handling and Storage Workflow
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity. The following workflow outlines the necessary steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Operational Procedures
3.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Ensure Proper Ventilation: Work in a well-ventilated area.[1][2] A chemical fume hood is recommended for all procedures that may generate vapors or mists.[1]
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
3.2. Handling the Chemical
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as amines, moisture, and water.[1][3]
-
Dispensing and Use:
3.3. In Case of Exposure or Spill
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the person into fresh air.[5] If not breathing, give artificial respiration. Consult a physician.[5]
-
Spill:
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.
-
Waste Chemical: This material may be incinerated.[1] Disposal must be done in a safe manner and in accordance with all local, state, and federal regulations.[1] Do not dispose of waste into the sewer system.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and containers that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly. Place these materials in a sealed, labeled container for hazardous waste pickup.
-
Empty Containers: Dispose of empty containers in accordance with the same regulations as the chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
